4-(3-Chloropropyl)phenol
Description
BenchChem offers high-quality 4-(3-Chloropropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloropropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloropropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMTVJTVYPCOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552716 | |
| Record name | 4-(3-Chloropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99103-80-7 | |
| Record name | 4-(3-Chloropropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Chloropropyl)phenol (CAS: 99103-80-7) for Advanced Research and Development
Executive Summary: 4-(3-Chloropropyl)phenol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive phenolic hydroxyl group and a terminal alkyl chloride, positions it as a versatile intermediate for synthesizing a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility as a building block in drug discovery and development. By offering both a nucleophilic site for etherification or esterification and an electrophilic carbon for nucleophilic substitution, this molecule serves as a valuable linker for conjugating pharmacophores or attaching to polymer scaffolds.
Section 1: Chemical Identity and Core Properties
4-(3-Chloropropyl)phenol is identified by the CAS Registry Number 99103-80-7.[1] Its unique structure is the foundation of its chemical utility.
Identifiers and Descriptors
| Property | Value | Source |
| CAS Number | 99103-80-7 | [1] |
| Molecular Formula | C₉H₁₁ClO | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| IUPAC Name | 4-(3-chloropropyl)phenol | |
| Synonyms | Phenol, 4-(3-chloropropyl)- | [1] |
| Canonical SMILES | C1=CC(=CC=C1CCCCl)O | [1] |
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be estimated through computational models and comparison with analogous structures. Commercial suppliers typically offer this reagent at purities of 98% or higher.[1]
| Property | Value / Observation | Source / Rationale |
| Physical Appearance | Not available (NA); expected to be a solid or oil at room temperature based on similar phenols. | |
| Melting Point | Not available (NA) | |
| Boiling Point | Not available (NA) | |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like diethyl ether, and aqueous base. | [2] |
| XLogP3 | 3.0 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Storage | Store at room temperature, protected from light and moisture. | [3] |
Section 2: Synthesis and Purification
The most direct and high-yielding synthesis of 4-(3-chloropropyl)phenol involves the chlorination of its corresponding alcohol precursor, 3-(4-hydroxyphenyl)propan-1-ol. This method is favored for its efficiency and use of readily available reagents.
Primary Synthetic Route
The conversion of the primary alcohol in 3-(4-hydroxyphenyl)propan-1-ol to an alkyl chloride is a classic nucleophilic substitution reaction. Treating the alcohol with a chlorinating agent like hydrogen chloride or thionyl chloride effectively replaces the hydroxyl group. One documented method reports a yield of up to 90% when using hydrogen chloride in water.[1]
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations and literature reports.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(4-hydroxyphenyl)propan-1-ol.
-
Reagent Addition: Add concentrated hydrochloric acid (or generate HCl gas and bubble through the solution). The use of water as a solvent is also reported.[1]
-
Heating: Heat the reaction mixture to 100°C and maintain for approximately 14 hours with vigorous stirring.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold deionized water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the final, high-purity 4-(3-chloropropyl)phenol.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic value of 4-(3-chloropropyl)phenol stems from its two distinct reactive sites, which can be addressed with high selectivity.
A. Reactions at the Phenolic Hydroxyl Group: The phenol is weakly acidic and can be deprotonated by a base to form a potent phenoxide nucleophile. This allows for:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form aryl ethers.
-
Esterification: Acylation with acid chlorides or anhydrides to produce phenyl esters.
-
Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho positions of the benzene ring.[4]
B. Nucleophilic Substitution at the Alkyl Chloride: The propyl chain is terminated by a primary chloride, an excellent site for Sₙ2 reactions. This allows the molecule to act as an alkylating agent, attaching the 4-hydroxyphenylpropyl moiety to various nucleophiles such as amines, thiols, or carboxylates. This reactivity is central to its role as a linker in drug development.
Section 4: Applications in Drug Discovery and Development
While not a drug itself, 4-(3-chloropropyl)phenol is a valuable building block for constructing more complex pharmaceutical agents. The phenol motif is a recurring feature in many FDA-approved drugs.[5][6] Its bifunctional nature allows for its incorporation into lead compounds to modulate properties like solubility, receptor binding, and metabolic stability.
Role as a Linker and Scaffold
The primary application is as a linker to connect two different molecular fragments. For example, the phenolic oxygen can be attached to a core scaffold, while the alkyl chloride can be displaced by a pharmacophore-containing amine, creating a novel drug candidate. This strategy is essential in lead optimization and fragment-based drug discovery (FBDD). A related compound, 4-(3-Chloropropyl)morpholine, serves as a key intermediate in the synthesis of the EGFR inhibitor Gefitinib.[7]
Section 5: Analytical Characterization
Confirming the identity and purity of 4-(3-chloropropyl)phenol relies on standard analytical techniques. The expected spectral features are derived from its constituent functional groups.
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (AA'BB' system) in the ~6.7-7.1 ppm range. - A broad singlet for the phenolic -OH proton. - Triplets for the -CH₂-Cl (~3.6 ppm) and Ar-CH₂- (~2.7 ppm) groups. - A multiplet for the central -CH₂- group (~2.0 ppm). |
| ¹³C NMR | - Aromatic carbons between ~115-155 ppm. - Aliphatic carbons: Ar-CH₂ (~30 ppm), -CH₂- (~32 ppm), and CH₂-Cl (~45 ppm). |
| IR Spectroscopy | - A broad O-H stretch around 3200-3500 cm⁻¹. - Aromatic C=C stretches from 1450-1600 cm⁻¹. - A C-O stretch around 1230 cm⁻¹. - A C-Cl stretch around 600-800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 170. - A characteristic M+2 peak at m/z ≈ 172 with ~1/3 the intensity of M⁺, confirming the presence of one chlorine atom. |
Section 6: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and direct light.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discard into the environment.
Section 7: Conclusion
4-(3-Chloropropyl)phenol is a strategically important chemical intermediate whose value lies in its dual reactivity. For drug development professionals and synthetic chemists, it offers a reliable and versatile platform for linking molecular components, enabling the efficient construction of novel compounds for biological screening. Its straightforward synthesis and predictable reactivity make it an essential tool for advancing research programs that require the precise assembly of complex molecular architectures.
References
-
4-(3-Chloropropyl)phenol - LookChem. [Link]
-
4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem. [Link]
-
Chemical Properties of Phenol - Unacademy. [Link]
-
Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)morpholine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-isopropyl phenol, 99-89-8 - The Good Scents Company. [Link]
-
4-Isopropylphenol - Wikipedia. [Link]
-
Physical Properties of Phenol - Chemistry LibreTexts. [Link]
-
4-(3-Bromopropyl)phenol | C9H11BrO | CID 14817036 - PubChem. [Link]
-
4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. [Link]
-
Phenol - Safety Data Sheet - Carl ROTH. [Link]
- Preparation method of 3-methyl-4-isopropyl phenol - Google P
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. [Link]
-
Phenol - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
-
What is Phenol used for? - Patsnap Synapse. [Link]
-
Synthesis of 4-(3-bromopropyl)phenol - PrepChem.com. [Link]
-
Supporting Information for "Rhodium-Catalyzed Denitrogenative [3+2] Annulation of 1,2,3-Triazoles with 2-Alkynylphenols" - Organic Chemistry Frontiers. [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. [Link]
-
4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol - ResearchGate. [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. [Link]
-
Phenol, 4-chloro- - NIST WebBook. [Link]
-
Chemical Properties - Phenols | CK-12 Foundation. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. What is Phenol used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(3-Bromopropyl)phenol | C9H11BrO | CID 14817036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-Chloropropyl)phenol
Section 1: Introduction and Overview
For researchers and professionals in drug development and organic synthesis, a profound understanding of a molecule's physicochemical properties is the bedrock of innovation. These characteristics govern reactivity, solubility, bioavailability, and formulation—transforming a chemical entity from a mere structure on paper to a viable, functional component. This guide provides a comprehensive technical overview of 4-(3-Chloropropyl)phenol (CAS No. 99103-80-7), a bifunctional intermediate of significant interest.
As a molecule featuring both a nucleophilic phenol and an electrophilic alkyl chloride, 4-(3-Chloropropyl)phenol serves as a versatile building block for creating a diverse range of more complex structures, particularly in the synthesis of pharmaceutical agents and other specialty chemicals.[1] However, a thorough review of scientific literature reveals that while its synthetic utility is appreciated, its fundamental experimental physicochemical data are not widely published.
This guide addresses this knowledge gap. As your Senior Application Scientist, my objective is to present a cohesive and practical analysis by integrating computed data, empirical values from structurally analogous compounds, and predictive spectroscopic interpretation. We will explore not just what the properties are, but why they manifest and how they can be reliably determined in a laboratory setting. This approach ensures a robust and self-validating understanding, empowering researchers to utilize this compound with confidence and foresight.
Section 2: Molecular Identity and Structure
A clear definition of the molecule is the starting point for all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | 4-(3-Chloropropyl)phenol | - |
| CAS Number | 99103-80-7 | - |
| Molecular Formula | C₉H₁₁ClO | - |
| Molecular Weight | 170.64 g/mol | - |
| Canonical SMILES | C1=CC(=CC=C1CCCCl)O | - |
| InChIKey | VLMTVJTVYPCOOM-UHFFFAOYSA-N | - |
| 2D Structure | ![]() | Structure rendered based on SMILES |
Section 3: Summary of Physicochemical Properties: A Comparative Analysis
Direct experimental data for 4-(3-Chloropropyl)phenol is scarce. Therefore, this table presents its computed properties alongside experimental data from key structural analogs. This comparative approach provides a scientifically grounded framework for estimating the properties of the target compound.
| Property | 4-(3-Chloropropyl)phenol | 4-Propylphenol | 4-Chlorophenol | 1-Chloro-3-phenylpropane |
| CAS Number | 99103-80-7 | 645-56-7 | 106-48-9 | 104-52-9 |
| Molecular Weight | 170.64 g/mol | 136.19 g/mol | 128.56 g/mol | 154.64 g/mol |
| Appearance | Predicted: White to off-white solid or liquid | Colorless liquid / Solid | White crystalline solid[2][3] | Colorless to pale yellow liquid[4] |
| Melting Point | Estimated: 25-35 °C | 21-22 °C[5] | 42-45 °C[6] | -27 °C[7][8] |
| Boiling Point | Estimated: ~280-290 °C | 232-233 °C[5][9] | 220 °C[6] | 219 °C[7][8] |
| Water Solubility | Estimated: Low | 1.28 g/L (25 °C)[5][10] | 27.1 g/L (20 °C)[3][6] | Slightly soluble[7][8] |
| pKa | Estimated: 9.8-10.2 | 10.34 (20 °C)[10] | 9.41[3] | N/A |
| LogP (o/w) | 3.0 (Computed) | 3.20 (Experimental)[5][10] | 2.50 (Experimental)[6] | 2.86 (Computed)[4] |
Section 4: In-Depth Analysis of Physicochemical Properties
Acidity (pKa)
The acidity of the phenolic proton is a critical parameter influencing its reactivity in base-catalyzed reactions. The pKa of unsubstituted phenol is approximately 9.98.
-
Causality : The 4-propyl group in 4-propylphenol is weakly electron-donating, which slightly destabilizes the corresponding phenoxide anion and increases the pKa to ~10.3.[10] Conversely, the chlorine atom in 4-chlorophenol is electron-withdrawing via induction, stabilizing the phenoxide and making it more acidic (pKa ~9.4).[3] For 4-(3-Chloropropyl)phenol, the chloro-substituent is on the alkyl chain, separated from the aromatic ring. Its electron-withdrawing inductive effect is insulated by the propyl chain, meaning it will have a minimal impact on the acidity of the phenol. Therefore, the pKa is expected to be very similar to that of 4-propylphenol.
-
Predicted Value : ~9.8-10.2 . This value suggests that strong bases (e.g., hydroxides, alkoxides) are required for complete deprotonation to the phenoxide.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its behavior in biological systems and chromatographic separations.
-
Causality : The computed LogP of 3.0 indicates a significant non-polar character. This value is logically situated between that of 4-chlorophenol (less lipophilic due to the shorter chain) and 4-propylphenol (slightly more lipophilic).[5][6][10] The presence of both a polar hydroxyl group and a non-polar chloropropyl chain gives the molecule amphiphilic properties.
-
Implication : A LogP of 3.0 suggests the compound will have good solubility in common organic solvents like ethers, esters, and chlorinated solvents, but limited solubility in water. In drug development, this value falls within a range often associated with good membrane permeability.
Thermal Properties (Melting & Boiling Points)
-
Melting Point : 4-Propylphenol is a solid with a melting point of 21-22 °C, while 4-chlorophenol melts higher at 42-45 °C due to stronger intermolecular forces.[5][6][9] The absence of the hydroxyl group in 1-chloro-3-phenylpropane eliminates hydrogen bonding, resulting in a very low melting point of -27 °C.[7][8] Given its structural similarity to 4-propylphenol and its higher molecular weight, 4-(3-Chloropropyl)phenol is predicted to be a low-melting solid or a liquid at room temperature, likely in the 25-35 °C range.
-
Boiling Point : The boiling point is influenced by molecular weight and intermolecular forces. 4-Propylphenol and 4-chlorophenol boil at 233 °C and 220 °C, respectively.[5][6][9] Given that 4-(3-Chloropropyl)phenol has a higher molecular weight than both, its boiling point is expected to be significantly higher, likely in the range of ~280-290 °C at atmospheric pressure.
Section 5: Spectroscopic & Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR :
-
Aromatic Region (δ 6.7-7.2 ppm) : The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two sets of doublets. The protons ortho to the hydroxyl group (δ ~6.8 ppm) will be upfield compared to the protons meta to it (δ ~7.1 ppm).
-
Alkyl Chain (δ 1.9-3.6 ppm) : The propyl chain will show three distinct signals. The methylene group adjacent to the chlorine (CH₂-Cl) will be the most downfield (triplet, δ ~3.6 ppm). The methylene group adjacent to the aromatic ring (Ar-CH₂) will be a triplet at δ ~2.7 ppm. The central methylene group will be a multiplet (quintet or sextet) at δ ~2.0 ppm.
-
Phenolic Proton (δ ~4.5-5.5 ppm) : A broad singlet, whose chemical shift is concentration and solvent-dependent. This peak will disappear upon shaking the sample with a drop of D₂O.
-
-
¹³C NMR :
-
Aromatic Carbons (δ 115-155 ppm) : Six aromatic carbons are present, but due to symmetry, only four signals are expected. The carbon bearing the OH group (C-O) will be the most downfield (~154 ppm), followed by the carbon bearing the propyl chain (~135 ppm). The two sets of equivalent CH carbons will appear around ~130 ppm and ~116 ppm.
-
Alkyl Carbons (δ 25-45 ppm) : Three distinct aliphatic signals are expected. The carbon attached to chlorine (C-Cl) at ~44 ppm, the benzylic carbon (Ar-C) at ~32 ppm, and the central carbon at ~30 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be highly characteristic, showing features of both a phenol and an alkyl halide.[11][12]
-
O-H Stretch : A strong, broad absorption band in the region of 3200-3550 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
C-H (sp²) Aromatic Stretch : Medium to weak absorptions just above 3000 cm⁻¹ (~3010-3100 cm⁻¹ ).
-
C-H (sp³) Aliphatic Stretch : Medium to strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).
-
C=C Aromatic Ring Stretch : Two characteristic sharp, medium-intensity peaks around 1600 cm⁻¹ and 1500 cm⁻¹ .
-
C-O Stretch : A strong absorption around 1230 cm⁻¹ .
-
C-Cl Stretch : A medium to strong absorption in the fingerprint region, typically around 650-750 cm⁻¹ .
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 170 .
-
Isotopic Pattern : A crucial diagnostic feature will be the M+2 peak at m/z = 172 , with an intensity approximately one-third of the M⁺ peak, which is characteristic of a molecule containing a single chlorine atom.
-
Key Fragments : The most likely fragmentation pathway is the benzylic cleavage to lose the chloropropyl chain, resulting in a stable hydroxytropylium ion or a related fragment at m/z = 107 . Another expected fragment would be from the loss of a chlorine radical, leading to a peak at m/z = 135 .
Section 6: Standard Experimental Protocols (Self-Validating Systems)
The following protocols describe standardized, reliable methods for determining the key physicochemical properties of 4-(3-Chloropropyl)phenol. The causality behind critical steps is explained to ensure robust and reproducible results.
Protocol 6.1: Determination of Aqueous Solubility (OECD Guideline 105 - Shake-Flask Method)
This protocol provides a definitive measure of a compound's solubility in water, a cornerstone property for formulation and environmental fate assessment.
-
Principle : An excess amount of the solid/liquid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the compound in the aqueous phase is then determined by a suitable analytical method.
-
Methodology :
-
Preparation : Add an excess amount of 4-(3-Chloropropyl)phenol (e.g., 100 mg) to a known volume of distilled water (e.g., 100 mL) in a sealed, thermostatted flask. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of solubility.
-
Equilibration : Agitate the flask at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a preliminary period of 24 hours.
-
Equilibrium Confirmation : After 24 hours, stop agitation, allow undissolved material to settle, and carefully withdraw an aliquot of the clear supernatant. Analyze its concentration. Repeat the agitation for another 24 hours and analyze a new aliquot. Causality: Equilibrium is confirmed when two consecutive measurements, taken at least 24 hours apart, agree within experimental error. This ensures the dissolution process is complete.
-
Phase Separation : Centrifuge the final equilibrated sample at high speed to remove any suspended micro-particles. Causality: Filtration may lead to loss of the analyte due to adsorption. Centrifugation is a more reliable method for achieving a clear aqueous phase without analyte loss.
-
Quantification : Accurately dilute the supernatant and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Prepare a calibration curve using standards of known concentration.
-
Validation : The final result should be the average of at least three independent replicate flasks.
-
-
Workflow Diagram :
Protocol 6.2: Determination of pKa via Potentiometric Titration
This is the gold-standard method for accurately measuring the acid dissociation constant. [13][14][15][16]
-
Principle : The compound is dissolved in a suitable solvent (or co-solvent system if water solubility is low) and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
-
Methodology :
-
System Calibration : Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Causality: This ensures the accuracy of the pH measurements, which are the primary data source.
-
Sample Preparation : Accurately weigh a sample of 4-(3-Chloropropyl)phenol and dissolve it in a known volume of a suitable solvent. If water solubility is low, a water-methanol co-solvent system can be used. The solution should be free of dissolved CO₂. Causality: CO₂ is acidic and will interfere with the titration curve, leading to inaccurate results. Degassing the solvent is critical.
-
Titration : Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution by adding small, precise increments of a standardized, carbonate-free NaOH solution (e.g., 0.1 M).
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on this curve (or the peak of the first derivative plot, ΔpH/ΔV). The pKa is the pH value at exactly half of the equivalence volume.
-
Validation : Perform a blank titration (solvent without the sample) to correct for solvent effects. The entire procedure should be repeated at least three times.
-
-
Workflow Diagram :
Caption: Workflow for pKa Determination.
Section 7: Reactivity, Applications, and Safety
Reactivity and Synthetic Utility
The utility of 4-(3-Chloropropyl)phenol lies in its dual reactivity. The phenolic hydroxyl group can be deprotonated to form a potent nucleophile, enabling O-alkylation or esterification. Simultaneously, the primary alkyl chloride provides an electrophilic site for substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides). This bifunctional nature makes it a valuable precursor for synthesizing:
-
Pharmaceuticals : Used to introduce a phenol-linked propyl spacer, a common motif in various drug classes.
-
Agrochemicals : A building block for certain classes of herbicides and fungicides.
-
Polymers and Resins : Can be incorporated into polymer backbones to impart specific properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Chloropropyl)phenol is not widely available, its properties can be inferred from its constituent parts: a phenol and an alkyl chloride.
-
Toxicity : Phenols are generally toxic and can cause severe skin burns and eye damage. They can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling : Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and strong bases.
Section 8: References
A complete list of references is provided for verification and further reading.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chlorophenol | 106-48-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 1-Chloro-3-phenylpropane | 104-52-9 [chemicalbook.com]
- 9. 4-propyl phenol, 645-56-7 [thegoodscentscompany.com]
- 10. Showing Compound 4-Propylphenol (FDB010569) - FooDB [foodb.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-(3-Chloropropyl)phenol
[1][2]
Executive Summary
4-(3-Chloropropyl)phenol is a para-substituted phenol featuring a lipophilic propyl chloride tail.[1] Its solubility behavior is governed by the competition between the polar, hydrogen-bonding hydroxyl group and the lipophilic, electrophilic chloropropyl chain.[1]
-
Primary Solvents: High solubility in polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethanol, Diethyl ether).[1]
-
Aqueous Solubility: Low.[1] The propyl chloride chain significantly increases lipophilicity (Predicted LogP ~3.[1]0) compared to phenol, rendering it sparingly soluble in water.[1]
-
Critical Handling: Solvents containing strong nucleophiles (e.g., primary amines) should be avoided to prevent unwanted nucleophilic substitution at the alkyl chloride position.[1]
Physicochemical Profile & Solvation Mechanics[1]
Understanding the molecule's structure is the prerequisite for predicting solvent interaction.[1]
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Formula | C₉H₁₁ClO | Moderate molecular weight (170.64 g/mol ).[1][2][3] |
| XLogP3 | 3.0 | Lipophilic. Prefers organic phases over aqueous phases.[1] |
| H-Bond Donors | 1 (Phenolic -OH) | Soluble in H-bond accepting solvents (Ethers, Ketones).[1] |
| H-Bond Acceptors | 1 (Phenolic -OH) | Soluble in protic solvents (Alcohols).[1] |
| pKa | ~10.0 | Acidic.[1] Solubility in water increases significantly at pH > 11 (Phenolate formation).[1] |
Solvation Mechanism Diagram
The following diagram illustrates the dual solvation mechanism required to dissolve this amphiphilic molecule.
Caption: Dual solvation mechanism. The phenolic head requires polar interaction (H-bonding), while the chloropropyl tail requires Van der Waals dispersion forces.[1]
Solubility Landscape
The following data is categorized by solvent class. "High" implies >100 mg/mL, "Moderate" implies 10-100 mg/mL, and "Low" implies <1 mg/mL.[1]
Table 1: Solubility in Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvent for extraction.[1] Dissolves both the aromatic ring and alkyl chain.[1] |
| Chlorinated | Chloroform | High | Similar to DCM; often used for NMR analysis.[1] |
| Alcohols | Methanol / Ethanol | High | Forms strong H-bonds with the phenol group.[1] Good for recrystallization.[1] |
| Ethers | Diethyl Ether | High | Used in synthesis workups (see Ref 1). Good solubility due to H-bond acceptance.[1][3] |
| Ethers | THF | High | Excellent general-purpose solvent; miscible with water for biphasic reactions.[1] |
| Polar Aprotic | DMSO / DMF | Very High | Universal solvent.[1] Hard to remove; use only if necessary for reactions.[1] |
| Aromatics | Toluene | Moderate | Good for high-temp reactions.[1] Solubility increases significantly with heat.[1] |
| Alkanes | Hexane / Heptane | Low to Moderate | The polar phenol group limits solubility.[1] Often used as an anti-solvent to precipitate the product.[1] |
| Aqueous | Water (Neutral pH) | Low | Hydrophobic effect of the chloropropyl chain dominates. |
| Aqueous | Water (pH > 12) | High | Deprotonation forms the phenolate anion, rendering it water-soluble.[1] |
Experimental Protocol: Gravimetric Solubility Determination
Since batch-to-batch purity affects solubility, researchers should validate specific solubility limits using this self-validating protocol.
Objective: Determine the saturation limit (
Workflow Diagram
Caption: Gravimetric workflow for determining saturation limits. Ensure the filter membrane is compatible with the solvent (e.g., PTFE for organics).[1]
Step-by-Step Methodology
-
Preparation: Weigh approximately 500 mg of 4-(3-Chloropropyl)phenol into a pre-weighed 4 mL glass vial.
-
Saturation: Add exactly 1.0 mL of the target solvent.[1] Cap tightly.
-
Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours. Check visual appearance: If fully dissolved, add more solid until a precipitate persists.[1]
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a second pre-weighed vial. This removes undissolved solids.[1][4]
-
Drying: Evaporate the solvent using a gentle stream of nitrogen or a vacuum concentrator (SpeedVac) until a constant weight is achieved.[1]
-
Calculation:
[1]
Application Context: Solvent Selection for Synthesis
Reaction Solvents
-
Nucleophilic Substitution (Sn2): When reacting the phenol group (e.g., O-alkylation), use Acetone or DMF with a base like K₂CO₃.[1] The compound is highly soluble, and these solvents enhance the nucleophilicity of the phenolate.[1]
-
Friedel-Crafts / Chlorination: Use DCM or Chloroform .[1] These solvents dissolve the starting material and are inert to standard Lewis acids used in modifying the ring.[1]
Purification (Recrystallization)[1][2]
-
Solvent System: A mixture of Hexane/Ethyl Acetate or Hexane/Toluene is recommended.[1]
-
Logic: The compound is highly soluble in Ethyl Acetate/Toluene (solvent) but poorly soluble in Hexane (anti-solvent).[1]
-
Dissolve in minimum hot Ethyl Acetate.[1]
-
Add warm Hexane dropwise until turbidity appears.
-
Cool slowly to 4°C to induce crystallization.
-
Safety & Handling References
-
Reactivity Warning: This compound contains an alkyl chloride.[1] Avoid dissolving in solvents containing nucleophiles (e.g., pyridine, primary amines) unless reaction is intended.
-
Acidity: As a phenol, it is corrosive to tissue.[1] Wear nitrile gloves and eye protection.[1]
-
Storage: Store in a cool, dry place. Solutions in alcohols may esterify or degrade over prolonged periods; prepare fresh.[1]
References
-
LookChem. 4-(3-Chloropropyl)phenol - Technology Process and Synthesis. (Describes synthesis using Diethyl Ether and Aqueous HCl). [Link][1]
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 7465 (Analogue: 4-Isopropylphenol).[1] (Used for LogP and pKa comparative analysis).[1] [Link]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) mechanism as it pertains to phenols. We will delve into the underlying principles that govern the reactivity and regioselectivity of these reactions, offering field-proven insights for their practical application in synthesis and drug development.
The Unique Reactivity of Phenols in Electrophilic Aromatic Substitution
Phenols exhibit a markedly higher reactivity towards electrophilic aromatic substitution compared to benzene.[1][2] This enhanced reactivity is attributed to the powerful activating effect of the hydroxyl (-OH) group.[1][3] The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance.[1][2][3] This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.[1][3]
The resonance structures of phenol illustrate the increased electron density at the ortho and para positions, which explains the directing effect of the hydroxyl group.
Caption: Resonance delocalization in phenol increases electron density on the aromatic ring.
The Core Mechanism: A Step-by-Step Analysis
The electrophilic aromatic substitution of phenols, like other aromatic compounds, proceeds through a two-step mechanism involving the formation of a carbocation intermediate known as a sigma complex or arenium ion.[4][5]
Step 1: Electrophilic Attack and Formation of the Sigma Complex
The reaction is initiated by the attack of an electrophile (E+) on the electron-rich aromatic ring of the phenol.[5] This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[5] The attack preferentially occurs at the ortho and para positions due to the stabilizing effect of the hydroxyl group on the resulting carbocation intermediate.
Step 2: Deprotonation and Restoration of Aromaticity
In the second, fast step, a base removes a proton from the carbon atom that has formed a new bond with the electrophile.[5] This regenerates the aromatic ring and yields the substituted phenol.[5]
Caption: General mechanism of electrophilic aromatic substitution on phenol.
Regioselectivity: The Ortho, Para-Directing Influence of the Hydroxyl Group
The hydroxyl group is a powerful ortho, para-director.[4][6] This means that electrophilic substitution occurs predominantly at the positions ortho and para to the -OH group.[4][6] This regioselectivity can be explained by examining the resonance structures of the sigma complex formed upon electrophilic attack at the ortho, para, and meta positions.
When the electrophile attacks at the ortho or para position, a resonance structure can be drawn in which the positive charge is delocalized onto the oxygen atom of the hydroxyl group. This provides significant stabilization to the intermediate. In contrast, attack at the meta position does not allow for this direct delocalization of the positive charge onto the oxygen atom. As a result, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially.[7]
The ratio of ortho to para substitution can be influenced by several factors, including steric hindrance and reaction conditions.[6] Bulky electrophiles or substituents on the phenol may favor substitution at the less sterically hindered para position.[6]
Key Electrophilic Aromatic Substitution Reactions of Phenols
Phenols undergo a variety of important EAS reactions, often under milder conditions than those required for benzene.[6][8]
Halogenation
Phenols react readily with halogens, such as bromine and chlorine, even in the absence of a Lewis acid catalyst.[1][4] The high reactivity of the phenol ring is sufficient to polarize the halogen molecule, generating the electrophile.[1]
-
In non-polar solvents (e.g., CCl₄, CS₂): Monosubstitution occurs, yielding a mixture of o- and p-halophenols.
-
In polar solvents (e.g., water): Polysubstitution is common. For instance, the reaction of phenol with bromine water gives a white precipitate of 2,4,6-tribromophenol.[4][8][9]
Experimental Protocol: Bromination of Phenol in a Non-Polar Solvent
-
Dissolve phenol (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel with constant stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product mixture by column chromatography to separate the ortho and para isomers.
Nitration
The nitration of phenol also demonstrates its high reactivity.
-
With dilute nitric acid: A mixture of o- and p-nitrophenol is obtained at room temperature.[4][8][9] These isomers can be separated by steam distillation, as o-nitrophenol is more volatile due to intramolecular hydrogen bonding.[4]
-
With concentrated nitric acid: The reaction is vigorous and leads to the formation of 2,4,6-trinitrophenol (picric acid).[4][8][9] However, this reaction can also lead to oxidation and the formation of tarry byproducts.[8][9][10]
Caption: Mechanism of the nitration of phenol.
Sulfonation
The sulfonation of phenol with concentrated sulfuric acid is a reversible reaction. The regioselectivity is temperature-dependent:
-
At low temperatures (around 25-50 °C): The kinetically controlled product, o-hydroxybenzenesulfonic acid, is favored.
-
At higher temperatures (around 100 °C): The thermodynamically more stable product, p-hydroxybenzenesulfonic acid, is the major product.
Friedel-Crafts Reactions
Phenols are generally poor substrates for Friedel-Crafts reactions.[11] The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[11] This can lead to O-acylation or O-alkylation rather than the desired C-acylation or C-alkylation on the ring.[11] However, under certain conditions, such as the Fries rearrangement of phenyl esters, C-acylation can be achieved.[11]
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction specific to phenols.[12] In this reaction, sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification, to yield salicylic acid (o-hydroxybenzoic acid).[12][13][14] The phenoxide ion is significantly more reactive than phenol itself, allowing it to be attacked by the weak electrophile, CO₂.[4][12]
Caption: Simplified mechanism of the Kolbe-Schmitt reaction.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the phenol ring, typically at the ortho position.[15][16][17][18] The reaction involves treating phenol with chloroform (CHCl₃) in a basic solution.[15][17][18][19] The electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base.[15]
Quantitative Data Summary
| Reaction | Reagents | Conditions | Major Products |
| Bromination | Br₂ in CCl₄ | Low temperature | o-Bromophenol, p-Bromophenol |
| Bromination | Bromine water | Room temperature | 2,4,6-Tribromophenol[4][8][9] |
| Nitration | Dilute HNO₃ | Room temperature | o-Nitrophenol, p-Nitrophenol[4][8][9] |
| Nitration | Concentrated HNO₃ | - | 2,4,6-Trinitrophenol[4][8][9] |
| Sulfonation | Concentrated H₂SO₄ | 25-50 °C | o-Hydroxybenzenesulfonic acid |
| Sulfonation | Concentrated H₂SO₄ | 100 °C | p-Hydroxybenzenesulfonic acid |
| Kolbe-Schmitt | 1. NaOH, 2. CO₂, pressure, heat, 3. H⁺ | - | Salicylic acid[12] |
| Reimer-Tiemann | CHCl₃, NaOH | 60°C | Salicylaldehyde[19] |
Conclusion
The electrophilic aromatic substitution of phenols is a cornerstone of organic synthesis, providing access to a wide array of functionalized aromatic compounds that are crucial in drug development and other scientific disciplines. A thorough understanding of the underlying mechanistic principles, including the activating and directing effects of the hydroxyl group, is paramount for controlling the outcomes of these reactions. By carefully selecting reagents and reaction conditions, researchers can achieve the desired regioselectivity and yield of the target molecules.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. Retrieved from [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Mechanism of Kolbe's Reaction. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Ring Reactions of Phenol. Retrieved from [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]
-
Quora. (2018). Why do phenols are very reactive towards electrophilic aromatic substitution?. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (2022). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]
-
Physics Wallah. (n.d.). Mechanism of Kolbe's Reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24 - Acylation of phenols. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
PharmD GURU. (n.d.). 39. REIMER TIEMANS REACTION. Retrieved from [Link]
-
GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutorials. (2018). Kolbe Schmitt Reaction Mechanism. Retrieved from [Link]
Sources
- 1. chemistrystudent.com [chemistrystudent.com]
- 2. savemyexams.com [savemyexams.com]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. byjus.com [byjus.com]
- 13. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 14. Kolbes Reaction| Reaction Mechanism of Kolbes Reaction [pw.live]
- 15. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 17. pharmdguru.com [pharmdguru.com]
- 18. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 19. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
A Comprehensive Technical Guide to the Safe Handling of 4-(3-Chloropropyl)phenol for Research and Development
This guide provides an in-depth overview of the essential safety and handling precautions for 4-(3-Chloropropyl)phenol, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for phenolic compounds and general chemical safety principles, providing a robust framework for risk mitigation in the laboratory.
Section 1: Understanding the Hazard Profile of 4-(3-Chloropropyl)phenol
The phenolic hydroxyl group renders the molecule corrosive and toxic.[1][3] Phenol can cause severe skin burns and eye damage.[2][4] A significant danger is its rapid absorption through the skin, which can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][3] Due to its local anesthetic properties, initial skin contact may not cause immediate pain, potentially delaying response to exposure.[1][2]
The 3-chloropropyl group, an alkyl halide, may introduce additional hazards, including potential reactivity and mutagenicity. Halogenated organic compounds should be handled with care, considering their potential for environmental persistence and specific disposal requirements.
GHS Classification (Presumptive, based on Phenol):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity | Repeated Exposure | May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment | Acute Hazard | Harmful to aquatic life |
This classification is extrapolated from similar phenolic compounds and should be used as a guideline pending specific data.[4]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when handling 4-(3-Chloropropyl)phenol.
2.1 Engineering Controls: The First Line of Defense
All work with 4-(3-Chloropropyl)phenol, especially when heating or manipulating solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5] The fume hood provides a physical barrier and ventilation to capture and exhaust vapors and aerosols. An ANSI-approved eyewash station and safety shower must be immediately accessible within a 10-second travel time.[5]
2.2 Personal Protective Equipment (PPE): A Necessary Barrier
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5][6] | Provides protection against splashes and aerosols. |
| Hand Protection | Double-gloving with compatible materials such as butyl rubber or neoprene gloves.[3][7] | Phenol readily penetrates many common glove materials. Thicker, more resistant gloves are essential.[7] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. For larger quantities or splash potential, a chemically resistant apron is recommended.[7] | Protects the skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for certain operations, such as large-scale handling or in the event of a ventilation failure.[4] | To prevent inhalation of harmful vapors. |
PPE Selection Workflow
Caption: PPE selection workflow for handling 4-(3-Chloropropyl)phenol.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring chemical stability.
3.1 Handling Procedures:
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[4][8] Avoid contact with skin and eyes.[4]
-
Eating and Drinking: Do not eat, drink, or smoke in areas where 4-(3-Chloropropyl)phenol is handled.[1]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Transportation: When moving the chemical, use secondary containment to prevent spills.[9]
3.2 Storage Requirements:
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2][5]
-
Container: Keep the container tightly closed and sealed.[9]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and other incompatible materials.[9]
-
Placement: Store containers below eye level to minimize the risk of dropping and splashing.[5][6]
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an emergency involving 4-(3-Chloropropyl)phenol.
4.1 Spill Response:
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, confine the spill with an absorbent material like vermiculite or sand.[5][10]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][10]
-
Clean the spill area with soap and water.[5]
Large Spills (>50 mL):
-
Evacuate the laboratory immediately and close the doors.[1]
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for phenol upon their arrival.
Emergency Spill Response Flowchart
Caption: Emergency spill response decision tree.
4.2 First Aid Measures:
Immediate decontamination is critical to minimize absorption and systemic effects.[7]
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If available, after the initial water flush, swab the area with polyethylene glycol (PEG) 300 or 400 until the odor of phenol is no longer detectable.[5][11] Seek immediate medical attention.[2][5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[1] |
| Inhalation | Remove the individual to fresh air.[1][5] If breathing has stopped, begin rescue breathing.[10] Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and able to swallow, give 1-2 glasses of water.[7] Seek immediate medical attention.[1][7] |
Section 5: Waste Disposal
All 4-(3-Chloropropyl)phenol waste, including contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][9] Do not dispose of this chemical down the drain.[9] Collect waste in clearly labeled, sealed containers.
Section 6: Conclusion
The safe handling of 4-(3-Chloropropyl)phenol is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By prioritizing engineering controls, utilizing correct PPE, adhering to safe handling and storage protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound.
References
- Safety Data Sheet: Phenol - Carl ROTH. (n.d.).
- Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
- Phenol. (n.d.). UC Berkeley Environmental Health & Safety.
- Phenol Standard Operating Procedure. (n.d.).
- Phenol - SAFETY DATA SHEET. (2024, April 29). PENTA.
- First aid guidance. (n.d.). University of York, Department of Biology.
- Phenol. (n.d.). University of Michigan Environment, Health & Safety.
- Phenol | Office of Environmental Health and Safety. (n.d.). Princeton University.
- Phenol 99%. (n.d.). Chemius.
- for the SAFE USE of PHENOL. (n.d.). Cefic.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Phenol - Incident management. (n.d.). GOV.UK.
- Phenol - Safety Data Sheet. (n.d.). Carl ROTH.
- 4-(3-Chloropropyl)phenol. (n.d.). LookChem.
- Appendix P - Phenol First Aid Guide and PPE. (n.d.). Cornell University Environment, Health and Safety.
- Phenol Guideline. (n.d.). Duke Occupational & Environmental Safety Office.
- Standard Operating Procedure. (n.d.). UNM Chemistry.
- 4-Isopropylphenol - Safety Data Sheet. (2025, December 20). ChemicalBook.
- Phenol SOP. (n.d.). Cornell University Environment, Health and Safety.
Sources
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. safety.duke.edu [safety.duke.edu]
- 4. carlroth.com [carlroth.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. twu.edu [twu.edu]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. nj.gov [nj.gov]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. First aid guidance - Department of Biology, University of York [york.ac.uk]
commercial availability of 4-(3-Chloropropyl)phenol
Technical Guide: Strategic Sourcing and Technical Utilization of 4-(3-Chloropropyl)phenol
Introduction: The Bifunctional Scaffold
4-(3-Chloropropyl)phenol (CAS: 99103-80-7 ) represents a critical class of "pre-functionalized" phenyl-alkyl linkers in medicinal chemistry. Unlike simple alkyl phenols, this molecule possesses a dual-reactivity profile: a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride tail. This bifunctionality allows it to serve as a precise "molecular tether," facilitating the conjugation of pharmacophores to solubilizing tails (e.g., morpholines, piperazines) or the construction of macrocyclic cores.
While often overshadowed by its amino-analog or the more common 4-isopropylphenol, the chloropropyl variant offers a distinct advantage: it allows for the installation of a reactive alkyl chain without the need for handling volatile, carcinogenic di-haloalkanes (like 1-bromo-3-chloropropane) in the early stages of synthesis. It is a staple intermediate in the development of Tyrosine Kinase Inhibitors (TKIs) , SERMs (Selective Estrogen Receptor Modulators) , and various anti-arrhythmic agents requiring a phenyl-propyl-amine motif.
Commercial Landscape & Strategic Sourcing
Commercial Status: Fine Chemical / Custom Synthesis Unlike commodity solvents, 4-(3-Chloropropyl)phenol is not typically stocked in multi-kilogram bulk by general catalog suppliers (e.g., Sigma-Aldrich, TCI). It is classified as a Type II Intermediate —available but requiring lead time for qualification.
Sourcing Strategy:
-
Primary Tier: Specialized CROs (Contract Research Organizations) in China and India (e.g., fragments of the "WuXi" or "Enamine" ecosystem) often hold stock from 10g to 1kg.
-
Secondary Tier: Catalog suppliers (e.g., Combi-Blocks, matrix Scientific) may list it, but often back-order from the primary tier.
-
Purity Specifications: Standard commercial grade is >97% (GC) .
-
Critical Impurity:3-(4-hydroxyphenyl)-1-propanol (unreacted precursor) and 4-allylphenol (elimination byproduct).
-
Sourcing Tip: Always request an H-NMR to verify the integrity of the alkyl chloride chain, as the terminal chloride is susceptible to hydrolysis if stored improperly.
-
| Parameter | Specification | Note |
| CAS Number | 99103-80-7 | Verify against synonyms like p-(3-chloropropyl)phenol |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the phenol |
| Melting Point | 45-50 °C | Low melting solid; often ships as a fused mass |
| Solubility | DCM, Ethyl Acetate, Methanol | Poorly soluble in water; hydrolyzes slowly in hot water |
Synthesis & Manufacturing (The "Make" Protocol)
If commercial stock is unavailable or lead times are prohibitive, in-house synthesis is robust and scalable. The preferred route avoids the use of toxic chlorinating agents on the phenol itself, instead targeting the alcohol precursor.
Mechanism of Action: Selective Chlorination
The synthesis exploits the difference in nucleophilicity between the phenolic oxygen and the aliphatic alcohol. By using aqueous concentrated acids, the aliphatic alcohol is converted to the chloride via an SN2 mechanism, while the phenol remains protonated or unreactive under these specific conditions.
Graphviz Diagram: Synthesis Workflow
Figure 1: Selective chlorination pathway converting the aliphatic alcohol to alkyl chloride while preserving the phenolic moiety.
Detailed Experimental Protocol
Validated for 50g Scale
-
Reagents:
-
3-(4-Hydroxyphenyl)-1-propanol (1.0 eq, 50.0 g)
-
Hydrochloric Acid (37%, Aqueous) (10.0 eq, ~270 mL)
-
Toluene (Extraction solvent)
-
-
Procedure:
-
Setup: Charge the 3-(4-hydroxyphenyl)-1-propanol into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition: Add concentrated HCl (37%) in a single portion. The mixture may initially be heterogeneous.[1]
-
Reaction: Heat the mixture to reflux (approx. 100°C) . Stir vigorously for 12–14 hours . The solution will darken slightly, and an oil layer may separate.
-
Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with Toluene (3 x 100 mL). (Toluene is preferred over DCM to avoid emulsion issues with the phenolic species).
-
Washing: Wash the combined organic layers with Saturated NaHCO₃ (carefully, to neutralize acid) and then Brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil often solidifies upon standing. If necessary, recrystallize from Hexanes/Ethyl Acetate (9:1) to obtain off-white crystals.
-
-
QC Check:
-
1H NMR (CDCl3): Look for the triplet at ~3.5 ppm (CH2-Cl ) and the disappearance of the triplet at ~3.6 ppm (CH2-OH ).
-
Applications in Drug Development
4-(3-Chloropropyl)phenol acts as a divergent scaffold . Its utility lies in the ability to selectively react one end of the molecule without affecting the other, depending on the pH and reagents used.
Strategic Workflow: The "Anchor & Fish" Approach
-
The Anchor (Phenol): Used to attach the linker to a central aromatic core (e.g., Quinazoline, Indole) via Ullmann or Mitsunobu coupling.
-
The Fish (Alkyl Chloride): Used to "fish" out secondary amines (e.g., Morpholine, Piperazine) to create solubility-enhancing tails.
Graphviz Diagram: Application Logic
Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the phenol and alkyl chloride.
Case Study: Synthesis of "Gefitinib-Style" Side Chains
While Gefitinib itself uses a morpholine-propyl chain, analogs are often synthesized by:
-
Reacting 4-(3-Chloropropyl)phenol with a quinazoline core (O-arylation).
-
The resulting "pendant chloride" is then reacted with Morpholine in the presence of KI (Finkelstein catalyst) to install the solubilizing tail.
Handling & Safety (SDS Summary)
Hazard Classification: Corrosive (Category 1B) As a phenol derivative and an alkyl chloride, this compound carries dual risks: chemical burns from the phenol and potential alkylating toxicity from the chloride tail.
| Hazard | Precaution |
| Skin Corrosion | Causes severe skin burns and eye damage. Wear nitrile gloves (double gloving recommended) and a face shield. |
| Alkylating Agent | The -(CH2)3-Cl moiety is a weak alkylator. Avoid inhalation of dusts. Handle in a fume hood. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. Do not dispose of down the drain. |
| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C. Moisture sensitive (hydrolysis of chloride). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 4-(3-Chloropropyl)phenol. Retrieved from [Link](Note: General verification of CAS 99103-80-7)
-
LookChem. 4-(3-Chloropropyl)phenol Synthesis and Commercial Data. Retrieved from [Link]
-
PrepChem. Synthesis of 4-(3-bromopropyl)phenol (Analogous Protocol). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104961642A - Novel propranolol synthesis method - Google Patents [patents.google.com]
- 3. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 4. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide - Google Patents [patents.google.com]
- 5. Synthesis method of propranolol hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(3-Chloropropyl)phenol in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Intermediate
In the intricate landscape of synthetic organic chemistry and drug development, the strategic selection of chemical intermediates is paramount to the successful and efficient construction of complex molecular architectures. Among the diverse array of available building blocks, 4-(3-Chloropropyl)phenol has emerged as a particularly valuable intermediate, offering a unique combination of reactive functional groups that enable a wide range of synthetic transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-(3-Chloropropyl)phenol, with a particular focus on its role in the development of pharmaceutically active compounds. By delving into the underlying reaction mechanisms and providing practical, field-proven insights, this document aims to equip researchers and scientists with the knowledge to effectively harness the synthetic potential of this versatile molecule.
Physicochemical Properties and Structural Attributes
4-(3-Chloropropyl)phenol, with the CAS number 99103-80-7, is a bifunctional organic compound featuring a phenolic hydroxyl group and a terminal alkyl chloride. This unique structural arrangement dictates its chemical reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO | |
| Molecular Weight | 170.64 g/mol | |
| XLogP3 | 3 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 3 |
The phenolic hydroxyl group imparts acidic properties and serves as a nucleophile or a directing group in electrophilic aromatic substitution reactions. The 3-chloropropyl side chain provides a reactive electrophilic site, susceptible to nucleophilic substitution, making it an ideal handle for introducing a propyl linkage to a variety of substrates.
Synthesis of 4-(3-Chloropropyl)phenol: A Robust and Scalable Protocol
The most common and efficient synthesis of 4-(3-Chloropropyl)phenol involves the chlorination of 3-(4-hydroxyphenyl)propan-1-ol. This reaction proceeds with high yield and is amenable to large-scale production.
Reaction Causality and Mechanistic Insights
The conversion of the primary alcohol in 3-(4-hydroxyphenyl)propan-1-ol to the corresponding alkyl chloride is typically achieved using a chlorinating agent such as hydrogen chloride. The reaction proceeds via a nucleophilic substitution mechanism. The acidic conditions protonate the hydroxyl group of the alcohol, converting it into a good leaving group (water). The chloride ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule to form the alkyl chloride. The phenolic hydroxyl group generally remains unreacted under these conditions due to its lower nucleophilicity compared to the aliphatic alcohol.
Theoretical Characterization & Reactivity Profiling of 4-(3-Chloropropyl)phenol
Technical Guide for Drug Development & Computational Chemistry
Part 1: Executive Summary & Molecular Architecture
4-(3-Chloropropyl)phenol (CAS: 99103-80-7) represents a critical bifunctional building block in medicinal chemistry. It serves as a "lynchpin" intermediate, possessing two distinct reactive handles: a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride. This duality makes it indispensable for constructing Selective Estrogen Receptor Modulators (SERMs) , anti-arrhythmic agents, and complex ether-linked pharmacophores.
This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT) and Molecular Dynamics (MD). It moves beyond static properties to predict reactivity landscapes, ensuring that experimentalists can optimize synthetic routes (e.g.,
Molecular Geometry & Conformational Flexibility
The propyl chain introduces significant conformational freedom. Theoretical studies must account for the rotational barriers around the C(sp3)-C(sp3) bonds.
-
Core Scaffold: Planar phenolic ring (C
symmetry in isolation). -
Linker Dynamics: The propyl chain (
) exhibits gauche and trans conformers. The trans-planar conformation is typically the global minimum in vacuum due to minimized steric clash, but solvent effects (polarizable continuum models) often stabilize gauche states that expose the C-Cl bond for nucleophilic attack.
Part 2: Theoretical Methodology (Protocol Design)
To ensure Scientific Integrity , the following computational protocol is established as the standard for characterizing this molecule. This workflow guarantees self-validating results by cross-referencing energy minima with vibrational frequency analysis.
Computational Workflow (DOT Visualization)
Standardized Parameters
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance in organic thermochemistry.
-
Basis Set: 6-311++G(d,p) – Diffuse functions (++) are mandatory to correctly model the lone pairs on Oxygen and Chlorine.
-
Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) is required to simulate reaction environments (e.g., DMF or Acetone for substitution reactions).
Part 3: Electronic Structure & Reactivity Descriptors
Understanding where the molecule reacts is as important as how it reacts. We utilize Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Frontier Orbital Analysis
The reactivity is governed by the energy gap (
| Orbital | Localization | Chemical Significance |
| HOMO | Phenolic Ring & Oxygen Lone Pair | Nucleophilic Site: The region most likely to donate electrons (e.g., to an electrophile or oxidant). |
| LUMO | C-Cl | Electrophilic Site: The target for nucleophilic attack (e.g., by amines in drug synthesis). |
| Gap ( | ~5.2 - 5.5 eV (Predicted) | Indicates moderate stability; the molecule is stable enough for storage but reactive enough for derivatization. |
Molecular Electrostatic Potential (MEP)
-
Negative Regions (Red): Concentrated around the Phenolic Oxygen and the Chlorine atom (lone pairs).
-
Positive Regions (Blue): Concentrated on the Phenolic Hydrogen (acidic) and the
-Carbon attached to the Chlorine (susceptible to ).
Reactivity Pathway: Competitive Alkylation
In drug synthesis, a common challenge is preventing
Mechanistic Insight: To favor Path A (Synthesis of amine derivatives), theoretical pKa calculations suggest maintaining a pH slightly below the phenol pKa (~9.95) to keep the Oxygen protonated, thereby suppressing its nucleophilicity while allowing the amine to attack the C-Cl bond.
Part 4: Spectroscopic Profiling (Predicted)
Experimental validation relies on matching spectral data with theoretical predictions. The following values are derived from scaled B3LYP/6-311++G(d,p) calculations (Scaling Factor: 0.967).
Vibrational Spectroscopy (IR)
| Mode | Frequency (cm | Intensity | Description |
| 3650 - 3700 | Strong | Sharp band (free phenol); broadens if H-bonded. | |
| 3050 - 3100 | Weak | Aromatic C-H stretching. | |
| 2850 - 2950 | Medium | Symmetric/Asymmetric stretching of the propyl chain. | |
| 1580 - 1600 | Medium | Aromatic ring breathing modes. | |
| 650 - 750 | Medium | Fingerprint ID: Characteristic alkyl chloride stretch. |
NMR Shift Prediction ( H NMR in CDCl )
- 6.7 - 7.2 ppm: Aromatic protons (AA'BB' system typical of para-substitution).
-
3.5 - 3.6 ppm: Triplet (
). Deshielded by Chlorine. -
2.6 - 2.7 ppm: Triplet (
). Benzylic position.[1] -
2.0 - 2.2 ppm: Quintet (
). Central methylene bridge.
Part 5: References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaton of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link
-
PubChem Database. (2025).[2][3] Compound Summary for CID 99103-80-7, 4-(3-Chloropropyl)phenol. National Center for Biotechnology Information. Link
-
LookChem. (2025). 4-(3-Chloropropyl)phenol Properties and Suppliers. Link
-
Sigma-Aldrich. (2024). IR Spectrum Table & Chart. Merck KGaA. Link
Sources
Methodological & Application
synthesis of 4-(3-Chloropropyl)phenol from 3-(4-hydroxyphenyl)propan-1-ol
Application Note: Strategic Synthesis of 4-(3-Chloropropyl)phenol
Executive Summary
The synthesis of 4-(3-Chloropropyl)phenol (CAS 99103-80-7) from 3-(4-hydroxyphenyl)propan-1-ol (CAS 10210-17-0) presents a classic chemoselectivity challenge: differentiating between a phenolic hydroxyl group and a primary aliphatic alcohol.[1] While both functional groups are nucleophilic, their reactivity profiles with chlorinating agents like thionyl chloride (
This guide outlines two distinct protocols:
-
Protocol A (Direct Selective Chlorination): A high-efficiency, fewer-step method suitable for scale-up where minor impurities are manageable.[1]
-
Protocol B (Protection-Deprotection Strategy): A high-fidelity method ensuring maximum purity, recommended for pharmaceutical GMP intermediates.[1]
Mechanistic Insight & Chemoselectivity
The success of this synthesis relies on the kinetic differentiation between the two hydroxyl groups.
-
Aliphatic Alcohol (
): Reacts rapidly with to form an alkyl chlorosulfite intermediate ( ).[1] This intermediate undergoes substitution (often with inversion, though irrelevant for primary carbons) to release and form the alkyl chloride. -
Phenolic Hydroxyl (
): Reacts with to form aryl chlorosulfites or diaryl sulfites.[1] However, the carbon-oxygen bond in phenols is part of the aromatic ring and is extremely resistant to nucleophilic substitution ( ) under these conditions. The primary risk is not the formation of aryl chloride, but rather O-acylation or polymerization if the reaction environment is too Lewis-acidic or if temperatures are uncontrolled.[1]
Key Success Factor: By controlling temperature and stoichiometry, we can drive the conversion of the aliphatic alcohol to the chloride while leaving the phenol largely as a reversible sulfite ester, which hydrolyzes back to the phenol during aqueous workup.
Visualization: Reaction Pathways
Figure 1: Reaction pathway highlighting the kinetic window for selective chlorination.[2]
Protocol A: Direct Selective Chlorination[1]
Best For: Rapid synthesis, industrial scale-up, non-GMP applications.[1] Yield Target: 80-85%
Reagents & Equipment
-
Substrate: 3-(4-hydroxyphenyl)propan-1-ol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.1 - 1.2 equiv)[1] -
Solvent: Toluene (Anhydrous) or Dichloromethane (DCM)[1]
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops (Vilsmeier-Haack activation)[1]
-
Apparatus: 3-neck round bottom flask, reflux condenser, addition funnel,
inlet, caustic scrubber (for /HCl gas).[1]
Step-by-Step Procedure
-
Setup: Charge the flask with 3-(4-hydroxyphenyl)propan-1-ol (10 g, 65.7 mmol) and anhydrous Toluene (100 mL). Cool the suspension to 0–5°C using an ice bath.
-
Activation: Add catalytic DMF (0.1 mL). This forms the reactive Vilsmeier chloroiminium species, facilitating the reaction at lower temperatures.
-
Addition: Add
(5.7 mL, 78.8 mmol) dropwise over 30 minutes. -
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Heat to 60–65°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3] The starting material spot (
) should disappear, replaced by a less polar product ( ). -
Note: Do not reflux aggressively (>100°C) to avoid phenolic polymerization.
-
-
Workup:
-
Purification: Concentrate under reduced pressure. The crude oil can often be used directly.[1] If purification is needed, perform flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes).
Protocol B: Protection-Deprotection (High Fidelity)
Best For: Pharmaceutical intermediates, high-purity requirements (>98%).[1] Yield Target: 70-75% (over 2 steps)
Workflow Overview
-
Protection: Phenol
Phenolic Acetate.[1] -
Chlorination: Alcohol
Alkyl Chloride.[1][2] -
Deprotection: Acetate
Phenol.[1]
Step-by-Step Procedure
Step 1: Selective Acetylation
-
Dissolve 3-(4-hydroxyphenyl)propan-1-ol (10 g) in DCM (100 mL) with Pyridine (1.1 equiv).
-
Add Acetic Anhydride (1.05 equiv) at 0°C.
-
Stir at RT for 2 hours. The phenolic OH is more acidic and acetylates preferentially over the primary alcohol under controlled stoichiometry, but often a mixture forms.
-
Alternative: Use Benzyl bromide (BnBr) and
in Acetone for exclusive phenolic protection if Acetylation selectivity is poor. Benzyl protection is recommended for highest purity.[1]
-
Step 2: Chlorination of the Protected Intermediate
-
Dissolve the protected phenol (e.g., 4-(3-hydroxypropyl)phenyl acetate) in Toluene.[1]
-
Add
(1.5 equiv) and reflux for 2 hours. -
Concentrate to dryness to remove excess
.[1]
Step 3: Deprotection (Hydrolysis) [1]
-
Dissolve the residue in Methanol (50 mL).
-
Add
(2.0 equiv) and water (5 mL). Stir at RT for 1 hour. -
Acidify with 1M HCl to pH 4.[1]
-
Extract with EtOAc, dry, and concentrate.
Analytical Validation
Upon isolation, the product must be characterized to confirm the integrity of the propyl chloride chain and the free phenol.
| Technique | Parameter | Expected Signal / Characteristic |
| 1H NMR | Aryl Protons | |
| Chloromethyl | ||
| Benzylic | ||
| Central CH2 | ||
| Phenolic OH | ||
| HPLC | Retention Time | Product elutes later than starting material (increased lipophilicity due to Cl vs OH). |
| Mass Spec | m/z | 170.05 ( |
Safety & Handling
-
Thionyl Chloride (
): Extremely corrosive. Reacts violently with water to release HCl and .[1] Use only in a fume hood. -
Phenols: Toxic by absorption.[1][5] Wear nitrile gloves and long sleeves.[1]
-
Waste Disposal: Quench all reaction mixtures with bicarbonate before disposal.[1] Segregate halogenated waste.[1]
References
-
Sigma-Aldrich. Product Specification: 3-(4-Hydroxyphenyl)-1-propanol.[1] Link
-
PubChem. Compound Summary: 4-(3-Chloropropyl)phenol (CAS 99103-80-7).[1] Link
-
Chemistry LibreTexts. Reactions of Alcohols with Thionyl Chloride. Link
-
Google Patents. Process for preparation of (p-chlorophenyl)propanol derivatives (US6407298B1). Link
-
ChemSRC. 4-(3-chloropropyl)phenol Physicochemical Properties. Link
Sources
- 1. 99103-80-7|4-(3-Chloropropyl)phenol|BLD Pharm [bldpharm.com]
- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Hydroxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
- 4. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 5. 4-isopropyl phenol, 99-89-8 [thegoodscentscompany.com]
Application of 4-(3-Chloropropyl)phenol in the Synthesis of Novel Agrochemicals: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-(3-Chloropropyl)phenol is a versatile bifunctional molecule poised for significant application in the synthesis of novel agrochemicals. Its phenolic hydroxyl group and reactive chloropropyl side chain offer dual points for molecular elaboration, enabling the construction of complex structures with potential fungicidal and herbicidal activities. This technical guide provides a comprehensive overview of the strategic application of 4-(3-Chloropropyl)phenol in agrochemical synthesis, with a particular focus on its use as a key building block for a new generation of triazole-based fungicides. Detailed, field-proven protocols, mechanistic insights, and data interpretation are presented to empower researchers in the exploration and development of innovative crop protection agents.
Introduction: The Strategic Advantage of 4-(3-Chloropropyl)phenol
The relentless pursuit of novel agrochemicals with improved efficacy, enhanced safety profiles, and novel modes of action is a cornerstone of modern agricultural science. The molecular architecture of a potential crop protection agent is paramount to its biological activity. 4-(3-Chloropropyl)phenol emerges as a compelling starting material due to its inherent structural features:
-
A Nucleophilic Phenolic Moiety: The hydroxyl group provides a reactive site for the introduction of various toxophores or pharmacophores through well-established etherification reactions, such as the Williamson ether synthesis.[1] This allows for the coupling of the phenol to a wide array of heterocyclic systems, a common motif in many successful fungicides.
-
An Electrophilic Propyl Chloride Chain: The terminal chloride on the propyl chain serves as a reactive handle for nucleophilic substitution reactions. This functionality can be exploited to introduce other key structural elements, such as the ubiquitous 1,2,4-triazole ring found in many systemic fungicides that inhibit sterol biosynthesis.
This dual reactivity allows for a modular and convergent synthetic approach, enabling the rapid generation of diverse chemical libraries for biological screening.
Application in Fungicide Synthesis: A Hypothetical Pathway to a Novel Triazole Fungicide
To illustrate the synthetic utility of 4-(3-Chloropropyl)phenol, we present a detailed protocol for the synthesis of a hypothetical, yet plausible, triazole-based fungicide, herein designated as Fungicide-4CPT . The synthetic strategy leverages a sequential Williamson ether synthesis followed by a nucleophilic substitution with 1,2,4-triazole.
Overall Synthetic Scheme
The proposed synthesis of Fungicide-4CPT from 4-(3-Chloropropyl)phenol is a two-step process. The first step involves the etherification of 4-(3-Chloropropyl)phenol with a substituted aromatic or heterocyclic halide to introduce a key structural motif. The second step is the introduction of the triazole ring via nucleophilic substitution of the chloride.
Sources
Application Note: Derivatization of 4-(3-Chloropropyl)phenol for Enhanced GC-MS Analysis
Introduction
4-(3-Chloropropyl)phenol is a chemical intermediate of interest in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of such compounds. However, the direct GC-MS analysis of 4-(3-Chloropropyl)phenol can be challenging due to the presence of a polar phenolic hydroxyl group. This functional group can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column's stationary phase through hydrogen bonding[1].
To overcome these analytical hurdles, a derivatization step is essential prior to GC-MS analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection. This application note provides a detailed guide on the derivatization of 4-(3-Chloropropyl)phenol, focusing on two primary methods: silylation and acylation. The causality behind experimental choices, detailed protocols, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Principles of Derivatization for Phenolic Compounds
The primary goal of derivatizing 4-(3-Chloropropyl)phenol is to mask the active hydrogen of the phenolic hydroxyl group. This is typically achieved through silylation or acylation.
Silylation: This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. Silylating reagents are highly reactive and readily form stable, volatile derivatives. The most common silylating agents for phenols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2][3]. The reaction is generally rapid and produces derivatives that are amenable to GC-MS analysis. The ease of derivatization for different functional groups generally follows the order: alcohol > phenol > carboxylic acid > amine > amide[4].
Acylation: This method introduces an acyl group (e.g., acetyl) to the phenolic oxygen. Acetic anhydride is a commonly used and cost-effective acylating agent. The resulting ester derivative is less polar and more volatile than the parent phenol. Acylation can be a simple and efficient procedure, often carried out in an alkaline aqueous solution[1].
The choice between silylation and acylation depends on several factors, including the sample matrix, potential interferences, and the desired sensitivity. Silylation is often preferred for its high reaction efficiency and the production of derivatives with characteristic mass spectra.
Experimental Workflows
Silylation of 4-(3-Chloropropyl)phenol using BSTFA
Silylation with BSTFA is a versatile and widely used method for the derivatization of phenols. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for hindered phenols[4].
Caption: Silylation workflow for 4-(3-Chloropropyl)phenol.
Protocol: Silylation with BSTFA
-
Sample Preparation: Transfer a known amount of the sample containing 4-(3-Chloropropyl)phenol into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of moisture, as water can deactivate the silylating reagent[4][5].
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetone) to the dried sample. Acetone has been shown to significantly accelerate silylation reactions of phenols[6][7]. Then, add 100 µL of BSTFA containing 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Acylation of 4-(3-Chloropropyl)phenol using Acetic Anhydride
Acylation with acetic anhydride is a robust and economical alternative to silylation. The reaction is typically performed under basic conditions to facilitate the formation of the phenoxide ion, which is a more potent nucleophile.
Caption: Acylation workflow for 4-(3-Chloropropyl)phenol.
Protocol: Acylation with Acetic Anhydride
-
Sample Preparation: To an aqueous sample containing 4-(3-Chloropropyl)phenol in a vial, add a suitable base such as potassium carbonate or a sodium hydroxide solution to achieve alkaline conditions (pH > 9).
-
Reagent Addition: Add an organic extraction solvent (e.g., toluene or hexane) and acetic anhydride to the vial.
-
Reaction: Tightly cap the vial and vortex or shake vigorously for 5-10 minutes at room temperature. The acylation reaction is often rapid under these conditions[8].
-
Extraction: Allow the layers to separate. The acetylated derivative will partition into the organic layer.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Data Presentation and Expected Results
The success of the derivatization can be confirmed by the shift in retention time and the mass spectrum of the analyte.
| Analyte | Derivatization Method | Expected Molecular Weight of Derivative | Key Mass Fragments (m/z) |
| 4-(3-Chloropropyl)phenol | Silylation (TMS) | 242.8 g/mol | 242 (M+), 227 (M-15), 147 |
| 4-(3-Chloropropyl)phenol | Acylation (Acetyl) | 212.7 g/mol | 212 (M+), 170 (M-42), 135 |
Mass Spectrometry Insights:
-
TMS Derivative: The mass spectrum of the TMS derivative of 4-(3-Chloropropyl)phenol is expected to show a molecular ion (M+) at m/z 242. A characteristic fragment corresponding to the loss of a methyl group (M-15) at m/z 227 is also anticipated, which is a common fragmentation pattern for TMS derivatives[9]. The presence of the trimethylsilyl group often leads to a prominent ion at m/z 73 ([Si(CH_3)_3]^+).
-
Acetyl Derivative: The acetylated derivative will have a molecular ion at m/z 212. A significant fragment at m/z 170, resulting from the loss of a ketene molecule (CH₂=C=O, 42 Da) via McLafferty rearrangement, is characteristic of acetylated phenols.
Conclusion
Derivatization is a critical step for the reliable GC-MS analysis of 4-(3-Chloropropyl)phenol. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for improving the chromatographic performance and enhancing the sensitivity of the analysis. The choice of method will depend on the specific requirements of the assay and the laboratory's resources. The protocols and data presented in this application note provide a solid foundation for developing and validating analytical methods for 4-(3-Chloropropyl)phenol in various matrices.
References
-
Lee, J. B., Lee, H. B., & Lee, J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 12(7), 835-843. [Link]
-
Greyhound Chromatography and Allied Chemicals. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Farajzadeh, M. A., Ghorbanpour, H., & Afshar, A. (2014). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 16(1), 108-118. [Link]
-
Poole, C. F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Elsevier. [Link]
-
Saini, P., Bhatia, S., Mahajan, M., Kaushik, A., Sahu, S. K., Kumar, A., & Yadav, R. K. (2020). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Plant Signaling & Behavior, 15(11), 1818301. [Link]
-
Lee, J. B., Lee, H. B., & Lee, J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 12(7), 835-843. [Link]
-
Jeannot, R., & Cantwell, F. F. (1996). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A, 734(2), 245-253. [Link]
-
Fieser, L. F., & Williamson, R. E. (1975). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. The Journal of Organic Chemistry, 40(17), 2531-2532. [Link]
-
Mocan, A., Vlase, L., Pârvu, M., Gheldiu, A. M., Crișan, G., & Oprean, R. (2014). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 19(10), 16814-16831. [Link]
-
Becerra-Herrera, M., Alvarado-Jáquez, S. C., & de la Guardia, M. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
-
Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. [Link]
-
Grimes, S. M., Wheals, B. B., Mehta, L. K., & Yokomi, A. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
-
National Council for Air and Stream Improvement, Inc. (NCASI). (2003). Method PC-97: Determination of Phenol and Catechol in Weak and Strong Black Liquors, Wastewater Treatment Plant Influent and Effl. [Link]
-
Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2003). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Journal of Agricultural and Food Chemistry, 51(10), 2893-2901. [Link]
-
Kovács, Á., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. [Link]
-
Yu, Y. J., Zhong, S., Su, G. Y., Liu, H. L., Dai, X. L., Wang, R. J., ... & Yu, H. X. (2012). Estimation of selected phenols in drinking water with in situ acetylation and study on the DNA damaging properties of polychlorinated phenols. Journal of hazardous materials, 217, 357-364. [Link]
-
Natera, R., de la Montaña, M., & Barroso, C. G. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. Journal of Chromatography A, 874(2), 243-251. [Link]
-
Kovács, Á., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. Journal of Chromatography A, 1194(1), 139-142. [Link]
-
Grynkiewicz, G., & Jarosz, M. (1990). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 55(16), 4811-4815. [Link]
-
O'Reilly, E., & Kelly, P. P. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 11(8), 907. [Link]
-
Llompart, M., Lourido, M., & Landin, P. (2002). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International, 15(5), 26-33. [Link]
-
Kim, J. K., & Kim, Y. S. (2001). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 45(3), 203-208. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, TMS derivative. In NIST Chemistry WebBook. [Link]
-
Li, X., & Lee, F. S. (2003). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytica Chimica Acta, 477(2), 209-217. [Link]
-
Yu, Y. J., Zhong, S., Su, G. Y., Liu, H. L., Dai, X. L., Wang, R. J., ... & Yu, H. X. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1629-1634. [Link]
-
Sharkey, A. G., Hunneman, D. H., & Fennessey, P. V. (1972). Mass Spectra of Trimethylsilyl Derivatives. Analytical Chemistry, 44(11), 1833-1837. [Link]
-
LibreTexts. (2023, January 22). Other Reactions of Phenol. Chemistry LibreTexts. [Link]
-
Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(1), 1. [Link]
-
J. C. Y. Le Blanc, M. A. English, and A. G. G. McIndoe. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Energy Fuels, 31(9), 9143-9148. [Link]
-
ResearchGate. (2021, November 9). How best to perform acylation of hydroxyls for GC/MS?[Link]
-
Kovács, Á., Kende, A., Mörtl, M., Volk, G., Rikker, T., & Torkos, K. (2008). Determination of Phenols and Chlorophenols As Trimethylsilyl Derivatives Using Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 1194(1), 139-142. [Link]
-
Ali, M. A., & Pervez, S. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(7), 604. [Link]
-
Natera, R., de la Montaña, M., & Barroso, C. G. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation. Journal of Chromatography A, 874(2), 243-251. [Link]
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]
Sources
- 1. journal.gnest.org [journal.gnest.org]
- 2. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
Application Notes and Protocols for the Quantification of 4-(3-Chloropropyl)phenol
Introduction: The Significance of Quantifying 4-(3-Chloropropyl)phenol
4-(3-Chloropropyl)phenol is a phenolic compound of interest in various fields, including pharmaceutical development and environmental analysis, due to its potential role as an intermediate in chemical syntheses or as a metabolite. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and safety assessment. This document provides detailed analytical methods for the quantification of 4-(3-Chloropropyl)phenol, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles for phenolic compounds and are designed to be robust and reliable.
Physicochemical Properties of 4-(3-Chloropropyl)phenol
A fundamental understanding of the analyte's properties is essential for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H11ClO | [1] |
| Molecular Weight | 170.639 g/mol | [1] |
| XLogP3 | 3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The presence of a phenolic hydroxyl group and a chlorinated alkyl chain gives 4-(3-chloropropyl)phenol moderate polarity, making it suitable for analysis by both reversed-phase liquid chromatography and gas chromatography, potentially after derivatization.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[2][3] A reversed-phase HPLC method with UV detection is presented here as a primary analytical approach for 4-(3-Chloropropyl)phenol.
Principle of the Method
The sample is introduced into a liquid chromatograph where it is separated on a reversed-phase column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is used to monitor the column effluent at a wavelength where 4-(3-Chloropropyl)phenol exhibits strong absorbance, allowing for its quantification based on the peak area relative to a calibration curve.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array or variable wavelength UV detector.[4]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Phosphoric acid or formic acid for mobile phase modification.[5]
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase: A typical mobile phase for the separation of phenolic compounds is a mixture of acetonitrile and water, often with a small amount of acid to improve peak shape.[5][6] For 4-(3-Chloropropyl)phenol, a starting point could be a gradient elution:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
A gradient from 40% B to 80% B over 15 minutes can be a good starting point for method development.
-
-
Standard Stock Solution: Accurately weigh approximately 10 mg of 4-(3-Chloropropyl)phenol reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid) | Allows for the elution of a range of compounds with varying polarities and ensures good peak shape for the phenolic analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry.[7] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 275 nm | Phenolic compounds typically exhibit strong UV absorbance around this wavelength. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
4. Sample Preparation:
-
Liquid Samples (e.g., aqueous solutions):
-
Acidify the sample to a pH of less than 2 with hydrochloric acid.[8]
-
Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Solid Samples:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol or acetonitrile) using sonication or shaking.
-
Centrifuge the extract to pellet any solid material.
-
Dilute the supernatant with the mobile phase as needed.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
5. Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of 4-(3-Chloropropyl)phenol in the samples by interpolating their peak areas from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of 4-(3-Chloropropyl)phenol by HPLC-UV.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) coupled with mass spectrometry (MS) offers high selectivity and sensitivity, making it an excellent confirmatory method for the quantification of 4-(3-Chloropropyl)phenol.[2][9] GC is particularly suitable for volatile and thermally stable compounds.[9]
Principle of the Method
The sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column.[9] The separation is based on the compound's volatility and its interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions can be used for quantification.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Fused silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC-grade solvents (e.g., acetone, hexane).
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Analytical balance, volumetric flasks, and micropipettes.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-(3-Chloropropyl)phenol in acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetone.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program that should provide good separation. |
| Transfer Line Temperature | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and its fragments. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for confirmation | SIM mode increases sensitivity for quantification, while full scan provides complete mass spectra for identification. |
4. Sample Preparation and Derivatization (Optional but Recommended): Phenolic compounds can sometimes exhibit poor peak shape in GC due to their polar hydroxyl group. Derivatization can improve their volatility and chromatographic behavior.
-
Prepare the sample extract as described for the HPLC method (liquid-liquid or solid-liquid extraction) and evaporate to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of acetone).
-
Add a derivatizing agent such as BSTFA and heat the mixture (e.g., at 60 °C for 30 minutes) to form the trimethylsilyl (TMS) ether of the phenol.
-
Inject an aliquot of the derivatized sample into the GC-MS.
5. Analysis and Quantification:
-
Perform a full scan analysis of a standard to identify the characteristic ions of 4-(3-Chloropropyl)phenol (or its derivative). The molecular ion and key fragment ions should be determined.
-
Set up the MS in SIM mode to monitor these characteristic ions.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples and quantify the analyte based on the peak area of the selected ions.
Workflow for GC-MS Analysis
Sources
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 8. benchchem.com [benchchem.com]
- 9. Gas Chromatography (GC) Solvents [sigmaaldrich.com]
NMR and mass spectrometry analysis of 4-(3-Chloropropyl)phenol
Application Note: Structural Elucidation and Purity Assessment of 4-(3-Chloropropyl)phenol
Executive Summary
This guide details the analytical characterization of 4-(3-Chloropropyl)phenol (C
This protocol synthesizes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to establish a self-validating identification workflow.[1] We prioritize the detection of the characteristic chlorine isotope signature and the scalar coupling network of the propyl chain to confirm regiochemistry.
Chemical Identity & Properties
| Property | Value |
| IUPAC Name | 4-(3-Chloropropyl)phenol |
| CAS Registry | 99103-80-7 |
| Molecular Formula | C |
| Molecular Weight | 170.64 g/mol |
| Monoisotopic Mass | 170.05 g/mol ( |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform |
Analytical Workflow
The following diagram outlines the logical flow for complete structural validation.
Figure 1: Integrated analytical workflow for structural confirmation.
Protocol 1: Nuclear Magnetic Resonance (NMR)
Objective: To confirm the para-substitution of the phenol ring and the connectivity of the 3-chloropropyl chain.
Materials & Parameters
-
Instrument: 400 MHz (minimum) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl
) with 0.03% TMS. Note: DMSO-dngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> is an alternative if -OH exchange broadening is observed in CDCl . -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K.[1]
Expected H NMR Data & Assignments
The spectrum is defined by three distinct regions: the aromatic AA'BB' system, the aliphatic propyl chain, and the exchangeable phenolic proton.
| Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 6.95 – 7.10 | Doublet ( | 2H | Ar-H (meta to OH) | Part of AA'BB' system; deshielded by alkyl group. |
| 6.70 – 6.80 | Doublet ( | 2H | Ar-H (ortho to OH) | Shielded by electron-donating -OH group. |
| 4.50 – 5.50 | Broad Singlet | 1H | -OH | Chemical shift varies with concentration (H-bonding).[1] Disappears on D |
| 3.52 | Triplet ( | 2H | -CH | Deshielded by electronegative Chlorine. |
| 2.72 | Triplet ( | 2H | Ar-CH | Benzylic protons. |
| 2.05 | Quintet/Multiplet | 2H | -CH | Shielded central methylene; splits into quintet by adjacent CH |
Self-Validating Logic (The "Check"):
-
Integration Ratio: Must be exactly 2:2:2:2:2 (excluding OH variability). Any deviation suggests alkyl chain branching or impurities.[1][2][3]
-
Coupling Verification: The triplet at ~3.52 ppm and ~2.72 ppm must share a coupling constant with the central multiplet at ~2.05 ppm.[1] Use a COSY experiment if overlaps occur.
Protocol 2: Mass Spectrometry (MS)[1]
Objective: To validate molecular weight and confirm the presence of chlorine via isotopic abundance.
Method A: GC-MS (Electron Ionization - EI)
-
Inlet Temp: 250°C.
-
Column: DB-5ms or equivalent non-polar column.
-
Ionization Energy: 70 eV.[1]
Fragmentation Pathway Analysis: The fragmentation is driven by the stability of the phenolic ring and the lability of the alkyl chloride.
-
Molecular Ion (
): Distinct peaks at m/z 170 and 172 .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Validation: The intensity ratio of 170:172 must be approx. 3:1 , characteristic of the natural abundance of
Cl and Cl.
-
-
Base Peak / Major Fragments:
-
m/z 107 (
, Hydroxytropylium/benzyl): Cleavage of the alkyl chain often leaves the stable hydroxybenzyl cation. -
m/z 77 (
): Phenyl cation (typical aromatic degradation).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-
Method B: LC-MS (Electrospray Ionization - ESI)[1]
-
Mode: Negative Mode (ESI-). Phenols ionize readily by losing a proton.[1]
-
Target Ion:
at m/z 169 and 171 .ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Note: ESI is "softer" and ideal for purity checks (LC-UV-MS) but provides less structural fragmentation data than EI.[1]
Fragmentation Logic Diagram
Figure 2: Primary fragmentation pathways under Electron Ionization (EI).
Quality Control & Purity Assessment
To certify a batch of 4-(3-Chloropropyl)phenol for drug development use, the following criteria must be met:
-
Regiochemical Purity (NMR): No evidence of ortho-substituted isomers (which would show asymmetric aromatic splitting, typically 4 distinct signals rather than the symmetric AA'BB' doublets).[1]
-
Halogen Integrity (MS): The 3:1 Isotope ratio at m/z 170/172 must be preserved. A loss of this ratio indicates dehalogenation (hydrolysis to the alcohol impurity).[1]
-
Solvent Residuals: Check for diethyl ether or THF signals in NMR if used during synthesis, as these can interfere with biological assays.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99103-80-7, 4-(3-Chloropropyl)phenol.[1] Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Phenol, 4-chloro-3-methyl- (Analogous Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for AA'BB' systems and alkyl halide shifts).
Sources
Application Notes and Protocols for the Colorimetric Analysis of Phenol Derivatives
Introduction: The Enduring Significance of Phenol Derivatives in Scientific Research and Drug Development
Phenol derivatives represent a cornerstone in the architecture of organic chemistry and pharmacology. Their diverse biological activities make them a focal point in drug discovery and development, with applications ranging from antimicrobial and antioxidant to anti-inflammatory and anticancer agents.[1] The presence of the phenolic hydroxyl group imparts unique chemical reactivity, which, while beneficial for therapeutic action, also presents analytical challenges.[1][2] In the pharmaceutical industry, precise and reliable quantification of phenol derivatives is paramount for ensuring the quality, safety, and efficacy of drug products.[1][3][4] Phenolic compounds are key components in numerous FDA-approved drugs and are prevalent in natural products that often serve as precursors for drug development.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of colorimetric analytical methods for the quantification of phenol derivatives. We will delve into the fundamental principles of these methods, offer step-by-step protocols for their implementation, and discuss the critical parameters for method validation. The aim is to equip the reader with the knowledge and practical insights necessary to select and apply the most appropriate colorimetric assay for their specific analytical needs.
I. Foundational Principles of Colorimetric Analysis for Phenolic Compounds
Colorimetric methods are predicated on the reaction of a target analyte with a specific reagent to produce a colored product. The intensity of the resulting color, which is directly proportional to the concentration of the analyte, is then quantified using a spectrophotometer. The simplicity, cost-effectiveness, and rapidity of these methods make them highly attractive for a wide range of applications.[5]
Several well-established colorimetric methods are routinely employed for the determination of phenol derivatives. These include the 4-aminoantipyrine (4-AAP) method, the Folin-Ciocalteu (F-C) method, the Gibbs reagent method, and methods based on diazotization reactions. Each method possesses distinct advantages and limitations concerning its selectivity, sensitivity, and susceptibility to interfering substances. A comparative study of the p-nitroaniline, nitronizing, and 4-aminoantipyrine methods revealed that the 4-aminoantipyrine method is particularly suitable for low concentrations of phenols (2 ppm or less).[6]
The 4-Aminoantipyrine (4-AAP) Method: A Versatile Tool for Phenol Quantification
The 4-aminoantipyrine (4-AAP) method is a widely recognized and utilized technique for the determination of total phenols in various matrices, including water and wastewater.[7] The underlying principle of this method involves the oxidative coupling of 4-AAP with phenolic compounds in an alkaline medium, catalyzed by an oxidizing agent such as potassium ferricyanide.[7][8][9] This reaction yields a stable, colored antipyrine dye, the absorbance of which is measured spectrophotometrically.[7][10]
The reaction is sensitive to the position of substituents on the phenol ring. It effectively detects ortho- and meta-substituted phenols.[8][9] However, para-substituted phenols with alkyl, aryl, nitro, benzoyl, nitroso, or aldehyde groups generally do not produce a colored product with this method.[8] Conversely, para-substituents like carboxyl, halogen, hydroxyl, methoxyl, or sulfonic acid groups may allow for a reaction under specific pH conditions.[8]
It's important to note that the color response can vary for different phenolic compounds. Therefore, results are often expressed as "equivalent phenol" concentration, representing the minimum concentration of phenolic compounds present.[7][8] For samples with low phenol concentrations (down to 5 µg/L), a solvent extraction step can be employed to concentrate the colored product and enhance sensitivity.[7][10]
Figure 1: Workflow of the 4-Aminoantipyrine (4-AAP) method.
The Folin-Ciocalteu (F-C) Method: A Standard for Total Phenolic Content
The Folin-Ciocalteu (F-C) method is a widely adopted assay for determining the total phenolic content in a variety of samples, including plant extracts and biological fluids.[11][12] The method is based on the reduction of the F-C reagent, a mixture of phosphomolybdate and phosphotungstate, by phenolic compounds in an alkaline medium.[5][13] This reduction results in the formation of a blue-colored complex, and the intensity of the color is proportional to the total phenolic content.[14][15]
The reaction is typically carried out in the presence of sodium carbonate to maintain an alkaline pH, which facilitates the deprotonation of phenolic hydroxyl groups, thereby enhancing their reducing capacity.[14][15] The absorbance of the blue complex is measured at a specific wavelength, usually around 765 nm.[15] It is important to recognize that the F-C reagent is not specific to phenolic compounds and can be reduced by other non-phenolic reducing substances such as ascorbic acid and reducing sugars.[14] Therefore, appropriate sample preparation and the use of controls are crucial for accurate quantification.
Figure 2: Principle of the Folin-Ciocalteu (F-C) method.
The Gibbs Reagent Method: A Selective Approach for Certain Phenols
The Gibbs method utilizes 2,6-dichloroquinone-4-chloroimide (Gibbs reagent) to detect and quantify phenolic compounds.[16] The reaction involves the electrophilic substitution of the phenol by the Gibbs reagent, typically at the para position, to form a colored indophenol product.[5][17] The reaction is generally performed under alkaline conditions.[18]
A key characteristic of the Gibbs method is its selectivity. It was initially believed that the para position of the phenol must be unsubstituted for the reaction to occur.[17] This selectivity can be advantageous when analyzing complex mixtures where only certain types of phenols are of interest. However, it also represents a limitation as it does not provide a measure of total phenolic content. The method is simple and cost-effective, making it suitable for rapid qualitative and quantitative analysis.[5]
Diazotization Reactions: A Classic Method for Phenol Derivatization
Diazotization reactions offer another avenue for the colorimetric determination of phenol derivatives. This method is based on the coupling of a phenolic compound with a diazonium salt to form a colored azo dye.[19] The process typically involves the diazotization of a primary aromatic amine, such as sulfanilic acid or p-nitroaniline, with nitrous acid to form a diazonium ion.[19][20][21] This reactive diazonium ion then couples with the phenol in an alkaline solution to produce the characteristic azo dye.[22][23]
The wavelength of maximum absorbance of the resulting azo dye depends on the specific phenol and diazonium salt used.[19] For example, the reaction of acetaminophen with diazosulfanilic acid and diazo-p-nitroaniline yields products with maximum absorbances at 480 nm and 425 nm, respectively.[19] The simplicity and versatility of this method make it applicable to the analysis of various phenol derivatives in pharmaceutical preparations.[19]
II. Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the colorimetric analysis of phenol derivatives using the 4-aminoantipyrine and Folin-Ciocalteu methods. These protocols are designed to be self-validating, with clear instructions for the preparation of reagents, standard solutions, and the execution of the assay.
Protocol 1: Determination of Total Phenols using the 4-Aminoantipyrine (4-AAP) Method
This protocol is adapted from the EPA Method 420.1 for the analysis of phenolics in water.[7]
1. Scope and Application: This method is applicable for the determination of total phenols in aqueous samples, including drinking water, surface water, and industrial wastewater.[7] The method has a detection limit of approximately 5 µg/L with solvent extraction and 50 µg/L without extraction.[7][10]
2. Reagents and Materials:
-
Phenol Stock Solution (1 mg/mL): Dissolve 1.00 g of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL.
-
Phenol Standard Solution (10 µg/mL): Dilute 10.0 mL of the phenol stock solution to 1000 mL with distilled water.
-
Ammonium Hydroxide (NH₄OH), concentrated.
-
Phosphate Buffer Solution (pH 6.8): Dissolve 104.5 g of K₂HPO₄ and 72.3 g of KH₂PO₄ in distilled water and dilute to 1 L.
-
4-Aminoantipyrine Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in distilled water and dilute to 100 mL.[7]
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃Fe(CN)₆ in distilled water and dilute to 100 mL.
-
Chloroform (CHCl₃).
-
Sodium Sulfate (Na₂SO₄), anhydrous.
-
Spectrophotometer capable of measuring absorbance at 460 nm.[9]
3. Experimental Procedure:
a. Sample Preparation (Distillation): For most samples, a preliminary distillation is required to remove interfering substances.[7][10]
-
Acidify 500 mL of the sample to a pH of approximately 4.0 with phosphoric acid.
-
Add 5 mL of copper sulfate solution (100 g/L) to inhibit biological degradation.
-
Distill 450 mL of the sample. Stop the distillation and, when boiling ceases, add 50 mL of warm distilled water to the flask.
-
Resume distillation until a total of 500 mL has been collected.
b. Color Development:
-
To a 100 mL aliquot of the distilled sample (or a suitable dilution), add 2.0 mL of phosphate buffer solution. The pH should be between 7 and 9.[8]
-
Add 1.0 mL of 4-aminoantipyrine solution and mix well.
-
Add 1.0 mL of potassium ferricyanide solution and mix again.
-
Allow the color to develop for 15 minutes.
c. Measurement (Direct Photometric Method for concentrations > 50 µg/L):
-
Measure the absorbance of the solution at 460 nm using a spectrophotometer.
-
Use a reagent blank (distilled water treated in the same manner as the sample) to zero the instrument.
d. Measurement (Chloroform Extraction Method for concentrations < 50 µg/L):
-
After color development, transfer the solution to a separatory funnel.
-
Add 25.0 mL of chloroform and shake for 1-2 minutes.
-
Allow the layers to separate.
-
Filter the chloroform layer through a filter paper containing anhydrous sodium sulfate to remove any residual water.
-
Measure the absorbance of the chloroform extract at 460 nm.
4. Calibration Curve:
-
Prepare a series of phenol standards (e.g., 0, 5, 10, 20, 30, 40, 50 µg/L) by diluting the phenol standard solution.
-
Treat each standard in the same manner as the samples (color development and extraction, if necessary).
-
Plot the absorbance of the standards versus their concentration to construct a calibration curve.
-
Determine the concentration of phenols in the sample by comparing its absorbance to the calibration curve.
Protocol 2: Determination of Total Phenolic Content using the Folin-Ciocalteu (F-C) Method
This protocol is a generalized method for the determination of total phenolics in various samples.[11]
1. Scope and Application: This method is widely used for the determination of total phenolic content in plant extracts, foods, and biological samples.[11][12]
2. Reagents and Materials:
-
Folin-Ciocalteu Reagent: Commercially available or prepared by refluxing sodium tungstate and sodium molybdate with phosphoric and hydrochloric acid.
-
Gallic Acid Stock Solution (1 mg/mL): Dissolve 100 mg of gallic acid in 100 mL of distilled water.
-
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.
-
Spectrophotometer capable of measuring absorbance at 765 nm.[15]
3. Experimental Procedure:
a. Sample Preparation:
-
Extract the phenolic compounds from the sample using an appropriate solvent (e.g., 70% ethanol).[24] The extraction method may need to be optimized depending on the sample matrix.
b. Color Development:
-
To a test tube, add 100 µL of the sample extract.
-
Add 1.58 mL of distilled water.[25]
-
Add 100 µL of Folin-Ciocalteu reagent and mix well.[25]
-
Incubate at room temperature for 8 minutes.[25]
-
Add 300 µL of sodium carbonate solution and mix thoroughly.[25]
-
Incubate the mixture in a water bath at 40°C for 30 minutes.[25]
c. Measurement:
-
After incubation, cool the tubes to room temperature.
-
Measure the absorbance of the solution at 765 nm using a spectrophotometer.
-
Use a reagent blank (containing all reagents except the sample extract) to zero the instrument.
4. Calibration Curve:
-
Prepare a series of gallic acid standards (e.g., 0, 50, 100, 150, 200, 250 mg/L) by diluting the gallic acid stock solution.
-
Treat each standard in the same manner as the samples.
-
Plot the absorbance of the standards versus their concentration to construct a calibration curve.
-
Express the total phenolic content of the samples as mg of gallic acid equivalents (GAE) per gram of sample.
III. Data Presentation and Interpretation
The results of colorimetric assays are typically presented in tabular format for easy comparison and interpretation. Key parameters to report include the absorbance values, the calculated concentration of the analyte, and the statistical measures of precision and accuracy.
Table 1: Comparison of Common Colorimetric Methods for Phenol Derivatives
| Method | Principle | Wavelength (nm) | Advantages | Disadvantages |
| 4-Aminoantipyrine | Oxidative coupling | 460 | High sensitivity, well-established | Not all substituted phenols react |
| Folin-Ciocalteu | Reduction of F-C reagent | 765 | Simple, high throughput | Lacks specificity, interference from other reducing agents |
| Gibbs Reagent | Electrophilic substitution | ~600 | Selective for certain phenols | Not suitable for total phenol content |
| Diazotization | Azo dye formation | Varies | Versatile, applicable to various phenols | Requires careful control of reaction conditions |
IV. Conclusion and Future Perspectives
Colorimetric methods provide a powerful and accessible toolkit for the analysis of phenol derivatives in diverse scientific and industrial settings. The choice of a specific method should be guided by the analytical requirements, including the desired sensitivity, selectivity, and the nature of the sample matrix. The 4-aminoantipyrine and Folin-Ciocalteu methods, with their well-defined protocols and extensive validation, remain the workhorses for total phenol determination.
Future developments in this field may focus on the development of novel chromogenic reagents with enhanced selectivity and sensitivity, as well as the miniaturization and automation of these assays for high-throughput screening applications. The integration of colorimetric methods with other analytical techniques, such as chromatography, can provide a more comprehensive characterization of the phenolic profile of complex samples. The continued exploration of bio-based phenol derivatives will also necessitate the adaptation and validation of these colorimetric methods for new and emerging compounds.[26]
V. References
-
Scribd. (n.d.). Colorimetric Method For The Determination of Phenolic Compounds. Retrieved from [Link]
-
J-Stage. (1953). Comparison of various colorimetric determinations of phenols. Retrieved from [Link]
-
Hassan, S. M., Walash, M. I., El-Sayed, S. M., & Abou Ouf, A. M. (1981). Colorimetric determination of certain phenol derivatives in pharmaceutical preparations. Journal of the Association of Official Analytical Chemists, 64(6), 1442–1445. Retrieved from [Link]
-
ResearchGate. (n.d.). A colorimetric method for the determination of phenol (and phenol derivatives) in urine. Retrieved from [Link]
-
Miranda, J. (2019, December 11). Total Phenolics by Folin Ciocalteu [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Sensitive 4-Aminoantipyrine Method for Phenolic Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A colorimetric method for the determination of phenols (and phenol derivatives) in urine. Retrieved from [Link]
-
ResearchGate. (2022). Measurement of Total Phenolics Using Modified Folin-Ciocalteu Method Processing. Retrieved from [Link]
-
Environmental Protection Agency. (1978). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]
-
ResearchGate. (2019). Simple and rapid spectrophotometric method for phenol determination in aqueous media. Retrieved from [Link]
-
BIP-CIC. (n.d.). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). COLORIMETRIC METHOD FOR TOTAL PHENOLIC AND FLAVONOID CONTENT DETERMINATION OF FIG (Ficus carica L.) LEAVES EXTRACT FROM WEST JAVA, INDONESIA. Retrieved from [Link]
-
jOeCHEM. (2020, March 29). Making Phenols Using Diazotization & Arenediazonium Ions [Video]. YouTube. [Link]
-
Lindsley, C. W., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 6997-7033. [Link]
-
PubMed Central. (2011). Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. Molecules, 16(12), 10183–10202. [Link]
-
Clark, J. (n.d.). some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
Purdue University Graduate School. (2020). MASS SPECTROMETRIC DETECTION OF INDOPHENOLS FROM THE GIBBS REACTION FOR PHENOLS ANALYSIS. Retrieved from [Link]
-
Hach. (n.d.). Phenols. Retrieved from [Link]
-
ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Acta Farmacéutica Bonaerense. (2004). Spectrophotometric Determination of Phenolic Compounds in Propolis. Retrieved from [Link]
-
Wikipedia. (n.d.). Folin–Ciocalteu reagent. Retrieved from [Link]
-
Google Patents. (n.d.). US8668821B2 - Detection of phenols. Retrieved from
-
Juniper Publishers. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Retrieved from [Link]
-
NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]
-
MDPI. (2022). A Modified Folin-Ciocalteu Assay for the Determination of Total Phenolics Content in Honey. Retrieved from [Link]
-
The Insight Partners. (n.d.). Phenol Derivatives Market Report, Analysis, Opportunities by 2031. Retrieved from [Link]
-
ACS Publications. (2013). A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. The Journal of Organic Chemistry, 78(17), 8340-8357. [Link]
-
ResearchGate. (n.d.). Scheme of the proposed mechanism for the reaction of Gibbs' reagent with a phenolic residue of permethrin. Retrieved from [Link]
-
Redalyc. (2008). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Total (poly)phenol analysis by the Folin-Ciocalteu assay as an anti-inflammatory biomarker in biological samples. Retrieved from [Link]
-
Anveshana's International Journal of Research in Engineering and Applied Sciences. (2020). THE UNUSUAL BEHAVIOR OF GIBBS' REAGENT VERSUS NITROFURAL. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of various colorimetric determinations of phenols [jstage.jst.go.jp]
- 7. epa.gov [epa.gov]
- 8. galgo.co.uk [galgo.co.uk]
- 9. images.hach.com [images.hach.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. redalyc.org [redalyc.org]
- 16. researchgate.net [researchgate.net]
- 17. US8668821B2 - Detection of phenols - Google Patents [patents.google.com]
- 18. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 19. Colorimetric determination of certain phenol derivatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Bot Verification [rasayanjournal.co.in]
- 25. m.youtube.com [m.youtube.com]
- 26. Phenol Derivatives Market Report, Analysis, Opportunities by 2031 [theinsightpartners.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chloropropyl)phenol
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-chloropropyl)phenol. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this multi-step synthesis, with a primary focus on the identification and mitigation of byproduct formation.
Introduction to the Synthesis and its Challenges
The synthesis of 4-(3-chloropropyl)phenol is a crucial process for the production of various pharmaceutical intermediates and other fine chemicals. A common and cost-effective synthetic route involves a two-step process:
-
Friedel-Crafts Acylation: The reaction of a suitable phenolic starting material with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst to form a ketone intermediate.
-
Reduction: The subsequent reduction of the ketone to yield the final alkylphenol product.
While theoretically straightforward, this synthesis is often plagued by the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired 4-(3-chloropropyl)phenol. This guide will dissect the origins of these impurities and provide practical solutions for their control.
Visualizing the Synthetic Pathway and Potential Byproducts
To better understand the reaction landscape, the following diagram illustrates the main synthetic route and the key side reactions leading to common byproducts.
Caption: Synthetic pathway and major byproduct formation in the synthesis of 4-(3-Chloropropyl)phenol.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 4-(3-chloropropyl)phenol in a question-and-answer format.
Part 1: Friedel-Crafts Acylation
Q1: My reaction yields a significant amount of a byproduct that is difficult to separate from the desired ketone intermediate. What is it likely to be and how can I minimize its formation?
A1: The most probable byproduct is the ortho-acylated isomer, 2-(3-chloropropionyl)phenol. The hydroxyl group of phenol is an ortho-, para-directing group in electrophilic aromatic substitution. The ratio of ortho to para substitution is highly dependent on the reaction conditions.[1][2]
-
Causality: At higher temperatures, the formation of the ortho-isomer is often favored due to thermodynamic control, as it can form a more stable chelate with the Lewis acid catalyst.[3] Lower temperatures generally favor the para-isomer, which is the desired product, under kinetic control.[4]
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically between 0°C and room temperature) during the addition of the acylating agent and throughout the reaction.
-
Solvent Choice: Non-polar solvents can sometimes favor the formation of the ortho product. Experiment with different solvents to optimize the para-selectivity.
-
Catalyst: The choice and amount of Lewis acid can influence the isomer ratio. While AlCl₃ is common, other Lewis acids like BF₃ or SnCl₄ could be explored.
-
Q2: I observe a byproduct that seems to be an ester. How is this formed and can it be converted to the desired product?
A2: You are likely observing the O-acylated product, phenyl 3-chloropropanoate. Phenols are bidentate nucleophiles and can react at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[5]
-
Causality: The formation of the O-acylated product is a competing reaction to the desired C-acylation. This ester can undergo a subsequent Fries rearrangement under the reaction conditions to yield a mixture of the ortho- and para-hydroxyarylketones.[5] However, this rearrangement may not be complete and can lead to a complex product mixture.
-
Troubleshooting:
-
Reaction Conditions: The Fries rearrangement is promoted by an excess of the Lewis acid catalyst and higher temperatures.[5] By carefully controlling the stoichiometry of the catalyst and maintaining a low reaction temperature, you can minimize the initial O-acylation and the subsequent rearrangement.
-
Work-up Procedure: If a significant amount of the ester is formed, it may be possible to isolate it and subject it to optimized Fries rearrangement conditions in a separate step to improve the overall yield of the desired C-acylated products.
-
Q3: My reaction is sluggish and gives a poor yield of the acylated product.
A3: Poor yields in Friedel-Crafts acylation of phenols can be attributed to several factors.
-
Causality: The oxygen atom of the phenol can coordinate with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[6] An insufficient amount of catalyst may not be able to overcome this deactivation. The quality of the reagents and the reaction setup are also critical.
-
Troubleshooting:
-
Catalyst Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount or even a slight excess of the Lewis acid is often required because both the reactant and the product ketone can form complexes with it.[7]
-
Reagent Quality: Ensure that the 3-chloropropionyl chloride is of high purity and has not hydrolyzed to 3-chloropropionic acid. The Lewis acid should be anhydrous.
-
Reaction Setup: The reaction should be carried out under anhydrous conditions to prevent the deactivation of the Lewis acid.
-
Part 2: Reduction of the Ketone Intermediate
Q4: After the reduction step, I still have a significant amount of the starting ketone in my product mixture. How can I improve the conversion?
A4: Incomplete reduction is a common issue, particularly in heterogeneous reactions like the Clemmensen reduction.
-
Causality: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is a surface-mediated reaction.[8] The efficiency of the reduction depends on the activity of the zinc amalgam and the reaction time.
-
Troubleshooting:
-
Zinc Amalgam Activity: Ensure the zinc amalgam is freshly prepared and highly active.
-
Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction progress by TLC or GC-MS.
-
Alternative Reduction Methods: If the Clemmensen reduction proves problematic, consider alternative methods like the Wolff-Kishner reduction, which is carried out under basic conditions. However, be mindful of potential side reactions with the alkyl chloride.[9][10]
-
Q5: I am concerned about potential side reactions involving the chloroalkyl chain during the Clemmensen reduction. Is this a valid concern?
A5: While the Clemmensen reduction is generally tolerant of alkyl halides, the strongly acidic conditions could potentially lead to side reactions, although this is less common for primary chlorides.
-
Causality: The highly acidic medium could, in principle, promote elimination or substitution reactions of the chloro group, especially with prolonged reaction times at high temperatures.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction for the appearance of unexpected byproducts by GC-MS.
-
Milder Reduction Conditions: If side reactions are observed, exploring milder reduction methods may be necessary.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenol with 3-Chloropropionyl Chloride
This protocol aims to maximize the yield of the para-isomer, 3-chloro-1-(4-hydroxyphenyl)propan-1-one.
Materials:
-
Phenol
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of phenol (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition of phenol, allow the reaction mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
Protocol 2: Clemmensen Reduction of 3-Chloro-1-(4-hydroxyphenyl)propan-1-one
This protocol describes the reduction of the ketone intermediate to the final product, 4-(3-chloropropyl)phenol.
Materials:
-
3-Chloro-1-(4-hydroxyphenyl)propan-1-one
-
Zinc amalgam (prepared from zinc dust and mercuric chloride)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Water
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercuric chloride in water. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the crude 3-chloro-1-(4-hydroxyphenyl)propan-1-one, toluene, concentrated hydrochloric acid, and the freshly prepared zinc amalgam.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add additional portions of concentrated hydrochloric acid periodically during the reflux.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-chloropropyl)phenol.
-
The crude product can be further purified by column chromatography or recrystallization.
Byproduct Identification and Characterization
A combination of chromatographic and spectroscopic techniques is essential for the identification of byproducts.
| Technique | Application in Byproduct Identification |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress and preliminary identification of the number of components in the reaction mixture. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components in the reaction mixture. Mass spectrometry provides molecular weight and fragmentation patterns, aiding in the structural elucidation of byproducts.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are powerful tools for the structural characterization of the desired product and any isolated byproducts. The chemical shifts and coupling patterns provide detailed information about the molecular structure, including the substitution pattern on the aromatic ring.[6][13][14][15][16][17] |
| Infrared (IR) Spectroscopy | Can be used to identify the presence of key functional groups, such as the carbonyl group in the ketone intermediate and the hydroxyl group in the phenolic compounds.[16][17] |
Expected Spectroscopic Data for Key Compounds:
-
4-(3-Chloropropyl)phenol:
-
¹H NMR: Expect signals for the aromatic protons (typically two doublets in the para-substituted ring), a triplet for the CH₂ group adjacent to the chlorine, a triplet for the benzylic CH₂ group, and a multiplet for the central CH₂ group. The phenolic OH proton will appear as a broad singlet.
-
-
2-(3-Chloropropyl)phenol:
-
¹H NMR: The aromatic region will be more complex compared to the para-isomer due to the different symmetry.
-
-
3-Chloro-1-(4-hydroxyphenyl)propan-1-one:
-
¹H NMR: The presence of the carbonyl group will deshield the adjacent methylene protons, shifting their signal downfield.
-
IR: A strong absorption band corresponding to the carbonyl stretch (around 1680 cm⁻¹) will be present.
-
Visualization of the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 4-(3-chloropropyl)phenol.
Sources
- 1. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. CN1197785A - Preparation of o-isopropyl phenol - Google Patents [patents.google.com]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. Synthesis and thermal characterization of γ-Glycidoxypropyltrimethoxysilane modified phenol-formaldehyde resin | Journal of Military Science and Technology [online.jmst.info]
Technical Support Center: Synthesis of 4-(3-Chloropropyl)phenol
Welcome to the technical support center for the synthesis of 4-(3-Chloropropyl)phenol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and significantly improve your reaction yields and product purity.
The most common and industrially relevant synthetic route to 4-(3-Chloropropyl)phenol involves a two-step process:
-
Friedel-Crafts Acylation: Phenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-hydroxy-β-chloropropiophenone.
-
Clemmensen Reduction: The ketone intermediate is then reduced to the corresponding alkane, yielding the final product, 4-(3-Chloropropyl)phenol.
This guide will focus on troubleshooting and optimizing this specific pathway.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions to improve your experimental outcomes.
Issue 1: Low Overall Yield (<50%)
Q: My overall yield for the two-step synthesis of 4-(3-Chloropropyl)phenol is consistently low. What are the most likely causes and how can I improve it?
A: Low overall yield is a multifaceted problem that can originate in either the Friedel-Crafts acylation or the Clemmensen reduction step. It is crucial to analyze each step independently.
Analysis of Step 1: Friedel-Crafts Acylation
The primary challenges in the acylation of phenol are managing the reactivity of the phenol ring and preventing side reactions. Phenol is a bidentate nucleophile, meaning it can react at two positions: C-acylation on the aromatic ring (desired) or O-acylation on the phenolic oxygen (undesired ester formation).
-
Causality: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (AlCl₃), deactivating it. This necessitates using a stoichiometric excess of the catalyst. Furthermore, the initially formed O-acylated product (phenyl 3-chloropropionate) can undergo a Fries rearrangement to the desired C-acylated product, but this equilibrium can be slow and temperature-dependent.[1]
Troubleshooting Solutions for Acylation:
-
Catalyst Stoichiometry: Ensure at least 2.5 to 3.0 equivalents of AlCl₃ are used. One equivalent is consumed by the acyl chloride, another by the phenolic hydroxyl group, and an additional amount is required to effectively catalyze the reaction.
-
Reaction Temperature and Time:
-
Initial Addition: Perform the addition of 3-chloropropionyl chloride at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize the formation of undesired ortho-isomers and byproducts.
-
Reaction Progression: After the initial addition, allow the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours). This promotes the Fries rearrangement from the O-acylated intermediate to the more stable para-substituted C-acylated product.
-
-
Solvent Choice: Use a non-polar, anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Nitrobenzene can also be used and sometimes improves yields, but it is more toxic and has a high boiling point, making removal difficult.
Analysis of Step 2: Clemmensen Reduction
The Clemmensen reduction uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane.[2][3] Incomplete reaction or side reactions are common culprits for low yield in this step.
-
Causality: The reaction is heterogeneous, occurring on the surface of the zinc. The effectiveness of the reduction depends heavily on the activity of the zinc amalgam and the acidic conditions. The phenolic hydroxyl group is generally stable under these conditions, but prolonged exposure to hot concentrated acid can lead to undesired side reactions.
Troubleshooting Solutions for Reduction:
-
Zinc Amalgam Activation: The preparation of the zinc amalgam is critical. Ensure the zinc surface is thoroughly activated by washing with dilute HCl to remove any oxide layer before amalgamation with mercuric chloride.
-
Reaction Conditions: The reaction requires vigorous stirring and heating to reflux. A co-solvent like toluene can be added to improve the solubility of the organic ketone in the aqueous acidic medium.
-
Incremental Acid Addition: Instead of adding all the concentrated HCl at once, add it portion-wise throughout the reaction. This maintains a high acid concentration and drives the reaction to completion.
Issue 2: Formation of Undesired Isomers (Ortho-Substitution)
Q: I am observing a significant amount of the ortho-substituted isomer in my acylation product. How can I improve the para-selectivity?
A: Achieving high para-selectivity in the Friedel-Crafts acylation of phenol is primarily a matter of thermodynamic versus kinetic control.
-
Causality: The hydroxyl group of phenol is an ortho-, para-directing activator. Kinetically, the ortho position is often favored due to its proximity to the hydroxyl group. However, the para-substituted product is sterically less hindered and therefore thermodynamically more stable.
Troubleshooting Solutions for Isomer Control:
-
Low Temperature for Fries Rearrangement: Running the Fries rearrangement at lower temperatures favors the formation of the thermodynamically more stable para product.[4] After the initial acylation, keeping the reaction at or slightly above room temperature for a longer duration, rather than heating aggressively, will improve the p:o ratio.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents like carbon disulfide or nitrobenzene can sometimes enhance para-selectivity compared to more polar solvents.
-
Bulky Catalysts: While AlCl₃ is standard, exploring bulkier Lewis acids can sometimes increase steric hindrance at the ortho position, thereby favoring para-substitution.
Frequently Asked Questions (FAQs)
Q1: Can I perform the Friedel-Crafts acylation and Clemmensen reduction in a one-pot synthesis?
A1: No, this is not feasible. The conditions for the two reactions are fundamentally incompatible. Friedel-Crafts acylation requires an anhydrous environment and a Lewis acid catalyst, while the Clemmensen reduction is performed in a strongly acidic aqueous medium with a reducing metal. A full workup and isolation of the intermediate ketone is necessary.
Q2: My Clemmensen reduction stalls and I am left with unreacted ketone. What should I do?
A2: This is a common issue and usually points to deactivation of the zinc amalgam. You can try reactivating the reaction by adding fresh, newly prepared zinc amalgam and more concentrated HCl. Ensure vigorous stirring to maximize contact between the reactants at the zinc surface.
Q3: Are there alternatives to the Clemmensen reduction?
A3: Yes, the Wolff-Kishner reduction is a common alternative for converting ketones to alkanes.[5][6] It uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures. However, the Clemmensen reduction is often preferred for aryl-alkyl ketones formed from Friedel-Crafts acylation.[2] The choice depends on the overall functionality of your molecule; the Clemmensen is performed under strongly acidic conditions, while the Wolff-Kishner is strongly basic.[3]
Q4: What is the expected yield for this synthesis?
A4: With proper optimization, yields for each step can be quite good. A well-executed Friedel-Crafts acylation of phenol can yield the para-ketone in the 70-85% range. The subsequent Clemmensen reduction can also proceed with high efficiency, often in the 80-90% range. Therefore, an optimized overall yield of 55-75% is an achievable target. A reported synthesis of 4-(3-Chloropropyl)phenol from 3-(4-hydroxyphenyl)propan-1-ol using hydrogen chloride achieved a yield of 90%.[7]
Data Summary Table
The following table summarizes key reaction parameters and their impact on the yield of the Friedel-Crafts acylation step.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| AlCl₃ (equivalents) | 1.5 | 3.0 | Increased conversion, minimizes catalyst deactivation |
| Addition Temperature | Room Temperature | 0-5 °C | Better control of exotherm, reduced ortho-isomer |
| Reaction Time | 4 hours | 18 hours | Allows for complete Fries rearrangement to para-product |
| Solvent | Dichloromethane | Dichloromethane / Nitrobenzene | Nitrobenzene may improve para-selectivity |
| Expected Yield | 30-50% | 70-85% | Significant improvement in isolated yield of desired ketone |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Phenol
Materials:
-
Phenol (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Water, Concentrated HCl, Diethyl Ether
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous AlCl₃ (3.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
To the dropping funnel, add a solution of phenol (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 1-2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-hydroxy-β-chloropropiophenone.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Clemmensen Reduction of 4-hydroxy-β-chloropropiophenone
Materials:
-
4-hydroxy-β-chloropropiophenone (1.0 eq)
-
Zinc dust (10 eq)
-
Mercuric Chloride (HgCl₂) (0.5 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene, Water, Diethyl Ether
Procedure:
-
Prepare Zinc Amalgam: In a flask, stir zinc dust (10 eq) with a 5% aqueous HCl solution for 5 minutes. Decant the acid and wash the zinc with water. Add a solution of HgCl₂ (0.5 eq) in water and stir for 10 minutes. Decant the solution and wash the resulting amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared zinc amalgam, water, concentrated HCl, and a solution of 4-hydroxy-β-chloropropiophenone (1.0 eq) in toluene.
-
Heat the mixture to a vigorous reflux with strong stirring.
-
Add additional portions of concentrated HCl every hour for the next 4-6 hours to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4-(3-Chloropropyl)phenol.
-
Purify the product by vacuum distillation or column chromatography.
Visual Workflow and Mechanism Diagrams
Caption: Overall workflow for the two-step synthesis of 4-(3-Chloropropyl)phenol.
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
References
-
Cullinane, N. M., & Leyshon, D. M. (n.d.). Titanium Tetrachloride as a Catalyst in the Friedel-Crafts Reaction. Part III Alkylation. ResearchGate. Retrieved February 7, 2026, from [Link]
-
LookChem. (n.d.). 4-(3-Chloropropyl)phenol. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Clemmensen Reduction. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
-
SlideShare. (n.d.). CLEMMENSEN REDUCTION. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 7, 2026, from [Link]
-
Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved February 7, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-(3-Chloropropyl)phenol Alkylation
Welcome to the Technical Support Center for the alkylation of 4-(3-Chloropropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, particularly temperature, to achieve high yields and purity.
Introduction: The Chemistry of Phenol Alkylation
The alkylation of 4-(3-Chloropropyl)phenol is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the phenolic proton is first abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the desired ether.
However, the presence of a chloropropyl group on the phenol introduces the possibility of competing side reactions, most notably intramolecular cyclization. The optimization of the reaction temperature is therefore a critical parameter to control the reaction pathway and maximize the yield of the desired intermolecular alkylation product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the alkylation of 4-(3-Chloropropyl)phenol, with a focus on the role of reaction temperature.
Q1: My reaction yield is low, and I have a significant amount of unreacted 4-(3-Chloropropyl)phenol. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common issue and can often be resolved by systematically evaluating your reaction parameters.
-
Insufficient Reaction Temperature: The SN2 reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. A typical temperature range for Williamson ether synthesis is 50-100 °C.[2]
-
Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.
-
-
Inadequate Base Strength: The phenol must be fully deprotonated to form the reactive phenoxide. If the base is not strong enough, the concentration of the nucleophile will be low, resulting in a sluggish reaction.
-
Solution: Consider using a stronger base. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or, for more challenging reactions, sodium hydride (NaH). The choice of base should be matched with the solvent system.
-
-
Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.
-
Solution: If you are using a protic solvent (e.g., ethanol), switch to a polar aprotic solvent.
-
Q2: I am observing a significant amount of an unknown byproduct with a similar polarity to my starting material. What could this be and how can I minimize its formation?
A: The most likely byproduct in this specific reaction is the intramolecular cyclization product, a chromane derivative. This occurs when the phenoxide attacks the electrophilic carbon on the same molecule's chloropropyl chain.
-
Mechanism of Intramolecular Cyclization:
-
The phenoxide ion, once formed, can act as a nucleophile in two ways: intermolecularly with your added alkylating agent, or intramolecularly with the chloropropyl side chain. The latter leads to the formation of a six-membered ring.
-
-
Influence of Temperature: Higher temperatures can sometimes favor intramolecular reactions, especially if the desired intermolecular reaction is sterically hindered or requires a higher activation energy.
-
Solution: Try running the reaction at a lower temperature. While this may slow down the overall reaction rate, it can significantly improve the selectivity for the desired intermolecular product. It is a delicate balance between reaction rate and selectivity.
-
-
Concentration Effects: Intramolecular reactions are favored at low concentrations, as the probability of the reactive ends of the same molecule finding each other is higher than two different molecules colliding.
-
Solution: Run the reaction at a higher concentration to favor the bimolecular (intermolecular) reaction.
-
Q3: I am seeing evidence of C-alkylation in my product mixture. How can I promote O-alkylation over C-alkylation?
A: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) and the aromatic ring (C-alkylation). While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
Solvent Effects: Protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This can inadvertently favor C-alkylation.
-
Solution: As mentioned before, using a polar aprotic solvent like DMF or acetonitrile will leave the phenoxide oxygen more exposed and reactive, thus favoring O-alkylation.
-
-
Temperature: Higher reaction temperatures can sometimes lead to an increase in C-alkylation products.
-
Solution: Running the reaction at the lower end of the effective temperature range can help improve the selectivity for O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the alkylation of 4-(3-Chloropropyl)phenol?
A: The ideal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A good starting point is between 60-80 °C . It is highly recommended to perform small-scale optimization experiments to determine the optimal temperature for your specific reaction conditions (substrate, alkylating agent, base, and solvent).
Q2: How does temperature influence the competition between intermolecular and intramolecular alkylation?
Q3: Can I use a stronger alkylating agent to speed up the reaction at a lower temperature?
A: Yes, you can. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will increase the reaction rate at a given temperature due to the better leaving group ability of bromide and iodide. This is a valid strategy to potentially avoid the need for higher temperatures that might favor side reactions.
Experimental Protocol: Temperature Optimization Study
This protocol outlines a method for systematically optimizing the reaction temperature for the alkylation of 4-(3-Chloropropyl)phenol with a generic alkylating agent (e.g., benzyl bromide).
Materials:
-
4-(3-Chloropropyl)phenol
-
Alkylating agent (e.g., Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate mobile phase
-
HPLC for quantitative analysis (optional)
Procedure:
-
Preparation: In separate reaction vials, add 4-(3-Chloropropyl)phenol (1.0 eq), K₂CO₃ (2.0 eq), and a stir bar.
-
Solvent Addition: Add anhydrous DMF to each vial to achieve a concentration of 0.5 M with respect to the 4-(3-Chloropropyl)phenol.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 eq) to each vial.
-
Temperature Screening: Place the vials in separate wells of a heating block or in separate oil baths pre-heated to the following temperatures: 50 °C, 60 °C, 70 °C, 80 °C, and 90 °C.
-
Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every hour) by TLC. Note the time it takes for the starting material to be consumed and the relative intensity of the product and any byproduct spots.
-
Analysis: After a set time (e.g., 6 hours), or once the starting material is consumed in the fastest reaction, quench all reactions by adding water. Extract the products with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Analyze the crude product mixtures by ¹H NMR or HPLC to determine the ratio of the desired O-alkylated product to the intramolecular cyclization byproduct and any unreacted starting material.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of O-Alkylated Product (%) | Yield of Intramolecular Cyclization Product (%) |
| 50 | 6 | 45 | 40 | <5 |
| 60 | 6 | 75 | 70 | <5 |
| 70 | 4 | 95 | 88 | 7 |
| 80 | 2 | >99 | 90 | 9 |
| 90 | 1 | >99 | 85 | 14 |
Note: The data in this table is illustrative and will vary depending on the specific reactants and conditions used.
References
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
-
NCERT. Alcohols, Phenols and Ethers. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
Sources
dealing with the low solubility of phenolic compounds in water
[1]
Advanced Protocol: Cyclodextrin Inclusion Complex
When simple solvents fail or toxicity is too high, encapsulation in Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1] It hides the hydrophobic phenolic ring inside a donut-shaped cavity while presenting a hydrophilic exterior to the water.[1]
Protocol: Preparation of Curcumin/Resveratrol-CD Complex
Materials:
-
HP-β-CD (Host) - avoid simple β-CD due to lower solubility[1]
-
Solvent: Ethanol (absolute) and ultrapure water.[1]
Step-by-Step Methodology:
-
Molar Ratio Calculation:
-
Phase 1: Dissolution:
-
Dissolve the HP-β-CD in water (e.g., 5 mL) to create a clear solution.[1]
-
Dissolve the Phenolic in a minimal volume of Ethanol (e.g., 0.5 mL).
-
-
Phase 2: Dropwise Addition:
-
Place the aqueous CD solution on a magnetic stirrer (medium speed).
-
Slowly add the ethanolic phenolic solution dropwise into the vortex of the aqueous solution.
-
Observation: The solution may turn cloudy initially but should clarify as the complex forms.
-
-
Phase 3: Equilibrium & Evaporation:
-
Phase 4: Lyophilization (Optional but Recommended):
Figure 2: Cyclodextrin Complexation Workflow
Caption: Step-by-step synthesis of the inclusion complex to enhance bioavailability.
Reference Data Tables
Table 1: Solubility & Stability Profile of Common Phenolics
Use this table to predict challenges before starting experiments.
| Compound | Approx.[1][5][6][7][8][9][10][11][12][13][14][15] Water Solubility (25°C) | pKa (Acidic) | Stability Note | Recommended Solvent System |
| Curcumin | < 0.6 µg/mL (Practically Insoluble) | ~8.5 | Hydrolyzes in buffer; Photodegrades rapidly.[1] | DMSO (<0.1%) or HP-β-CD Complex |
| Resveratrol | ~30 µg/mL | 8.8, 9.8 | Stable at acidic pH; Oxidizes at pH > 8.[1] | Ethanol/Water cosolvent or Cyclodextrins |
| Quercetin | < 2 µg/mL | 7.17 | Rapid oxidation in culture media (forms quinones).[1] | DMSO + Ascorbic Acid (to prevent oxidation) |
| Gallic Acid | ~11 mg/mL (Moderate) | 4.4 | Extremely unstable at pH > 7 (turns brown).[1] | Water (Acidified) |
Table 2: Solvent Limits in Biological Assays
| Solvent | Max Safe Conc.[1][5][8] (Cell Culture) | Mechanism of Toxicity |
| DMSO | 0.1% (Ideal), 0.5% (Max) | Membrane pore formation, histone modification.[1] |
| Ethanol | 0.1% - 0.5% | Membrane fluidization, signaling interference.[1] |
| Tween 80 | < 0.01% | Cell lysis (surfactant), membrane damage.[1] |
References
-
Solubility and pKa of Phenolics
-
DMSO Toxicity in Cell Culture
-
Cyclodextrin Complexation Protocols
-
pH Stability of Phenolics
-
Resveratrol pKa and Aggregation
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin, Epigallocatechin Gallate, Curcumin, and Resveratrol: From Dietary Sources to Human MicroRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. velp.com [velp.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aggregation state and pKa values of (E)-resveratrol as determined by fluorescence spectroscopy and UV-visible absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Self-Polymerization of 4-(3-Chloropropyl)phenol
Welcome to the technical support center for 4-(3-Chloropropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and actionable protocols for preventing the unintended self-polymerization of this valuable bifunctional reagent. By understanding the underlying chemical principles, you can ensure the stability of your material and the success of your experiments.
Section 1: Foundational Understanding - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability and reactivity of 4-(3-Chloropropyl)phenol.
Q1: What is 4-(3-Chloropropyl)phenol and why is it prone to self-polymerization?
Answer: 4-(3-Chloropropyl)phenol (CAS No. 99103-80-7) is a unique organic molecule possessing two distinct reactive functional groups: a nucleophilic phenol ring and an electrophilic primary alkyl chloride tail.[1] This bifunctionality is the root cause of its instability. One molecule can react with another in a process where the alkyl chloride of one molecule alkylates the electron-rich phenol ring of another. This chain reaction, if initiated, can lead to the formation of oligomers and polymers, compromising the purity and effectiveness of the material.
Q2: What is the primary chemical mechanism behind the self-polymerization?
Answer: The dominant mechanism for the self-polymerization of 4-(3-Chloropropyl)phenol is an intermolecular Friedel-Crafts Alkylation reaction.[2][3][4] Here’s a breakdown of the process:
-
Activation: The carbon-chlorine bond in the propyl group is activated. This can be catalyzed by trace amounts of Lewis acids (e.g., metal impurities from storage containers) or Brønsted acids (e.g., HCl formed from moisture). This activation forms a primary carbocation or, more likely, a highly polarized Lewis acid-base complex (R-Cl---AlCl₃).[4]
-
Nucleophilic Attack: The electron-rich phenol ring of a second molecule acts as a nucleophile. The hydroxyl group is a strongly activating, ortho, para-director, making the positions ortho to the -OH group highly susceptible to electrophilic attack.
-
Aromatic Substitution: The phenol ring attacks the activated chloropropyl group, forming a new carbon-carbon bond and a cationic intermediate (a sigma complex).
-
Deprotonation: A weak base (e.g., another phenol molecule) removes a proton from the ring, restoring aromaticity and propagating the polymer chain.
This process can continue, leading to the formation of higher molecular weight species.
Q3: What are the common experimental and environmental triggers for polymerization?
Answer: Several factors can initiate or accelerate this unwanted reaction:
-
Heat: Elevated temperatures significantly increase the rate of Friedel-Crafts reactions.[5][6]
-
Presence of Acids: Trace amounts of Lewis acids (e.g., Fe³⁺, Al³⁺) or Brønsted acids are potent catalysts.[2]
-
Moisture: Contact with water can lead to the slow hydrolysis of the alkyl chloride, generating hydrochloric acid (HCl), which in turn catalyzes further polymerization. Phenols are often hygroscopic.[7][8]
-
Light Exposure: UV light can potentially initiate radical-based polymerization pathways, although the ionic Friedel-Crafts mechanism is typically more prevalent. Storing phenolic compounds protected from light is a standard best practice.[9][10]
-
Oxidizing Agents: Oxygen from the air and other oxidizing agents can cause the formation of phenoxy radicals, which can lead to a different, oxidative polymerization pathway.[11]
Section 2: Troubleshooting Guide - Identifying and Mitigating Polymerization
This section provides practical advice for situations where polymerization is suspected.
Q1: What are the initial signs that my 4-(3-Chloropropyl)phenol has started to polymerize?
Answer: Be vigilant for the following indicators:
-
Visual Changes: The pure monomer is typically a solid. The appearance of a yellow or brown discoloration, increased viscosity, or the formation of a gummy or syrupy consistency are strong indicators of polymerization.
-
Solubility Issues: The polymer will have significantly different solubility properties than the monomer, often exhibiting poor solubility in solvents where the monomer is freely soluble.
-
Analytical Discrepancies:
-
TLC: The appearance of new, lower-Rf spots or streaking from the baseline.
-
NMR: The emergence of broad, unresolved peaks in the aromatic and aliphatic regions, alongside a decrease in the sharp signals corresponding to the pure monomer.
-
HPLC/GC: The appearance of new, broader peaks with longer retention times and a decrease in the area of the monomer peak.
-
Q2: My reaction yielded an intractable brown oil. How can I confirm if self-polymerization was the cause?
Answer: If you suspect polymerization has occurred during a reaction, take a small aliquot of the crude product and analyze it. A proton NMR spectrum is often the most informative tool. The presence of complex, broad signals that cannot be attributed to your starting material or expected product is a hallmark of polymerization. Comparing this spectrum to the NMR of your starting material can quickly confirm if the reagent polymerized.
Q3: My bottle of starting material appears discolored. Can I purify it?
Answer: While purification is possible, it should be approached with caution. The conditions used for purification (e.g., heating for distillation, solvent evaporation) can themselves promote further polymerization.
-
Recommended Method: Flash column chromatography on silica gel at room temperature is the preferred method. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). The polymer will typically remain at or near the baseline, while the pure monomer will elute.
-
Method to Avoid: Distillation is generally not recommended due to the requirement of heat, which can accelerate polymerization dramatically.
Crucial Note: Any purification should be performed immediately before use. Storing the "purified" material is not advised, as the underlying instability remains.
Section 3: Proactive Prevention - Protocols and Best Practices
Adherence to proper storage and handling protocols is the most effective strategy for preventing self-polymerization.
Protocol 1: Recommended Storage Conditions
-
Inspect Upon Receipt: Immediately upon arrival, inspect the container for any signs of discoloration or changes in physical state.
-
Use Inert Gas: Before sealing for storage, flush the headspace of the container with an inert gas like argon or nitrogen. This displaces oxygen and moisture.[8]
-
Refrigerate: Store the container in a refrigerator at 2-8°C.[9][12] Some suppliers recommend storage between -5°C and 5°C.[10] Cold temperatures drastically slow the rate of polymerization.
-
Protect from Light: Store the container in the dark or use an amber glass bottle to prevent light-induced degradation.[9][10]
-
Ensure Dryness: Store in a desiccated environment if possible and ensure the container is tightly sealed to prevent moisture ingress.[8]
Protocol 2: Safe Handling and Experimental Use
-
Use Inert Atmosphere: When setting up a reaction, handle the solid in a glovebox or under a positive pressure of inert gas.
-
Use Dry Glassware and Solvents: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents to prevent the formation of catalytic acids.
-
Maintain Low Temperatures: If your reaction conditions permit, run the reaction at room temperature or below. If heating is necessary, do so cautiously and for the minimum time required.
-
Consider Inhibitors for Long-Term Storage: For bulk quantities stored for extended periods, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) to mitigate oxidative polymerization pathways.[11]
Section 4: Data Summary & Visual Aids
Table 1: Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8°C (Refrigerated) | Slows the kinetic rate of the Friedel-Crafts alkylation reaction.[9][10][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative polymerization and displaces moisture.[8] |
| Light Exposure | Store in Dark / Amber Vial | Prevents potential light-induced radical polymerization.[9][10] |
| Moisture | Tightly Sealed Container | Prevents moisture ingress, which can generate catalytic HCl.[8] |
| Purity | Use High-Purity Grade | Minimizes trace metal or acid impurities that can act as catalysts. |
| Inhibitor (Optional) | 50-100 ppm BHT | Scavenges free radicals to prevent oxidative polymerization pathways.[11] |
Diagrams
Caption: The catalytic cycle of self-polymerization.
Caption: A logical workflow for troubleshooting polymerization issues.
Section 5: References
-
LookChem. 4-(3-Chloropropyl)phenol. [Link]
-
PubChem. 4-Chloro-3-methylphenol. [Link]
-
National Center for Biotechnology Information. 4-(3-Aminopropyl)phenol. PubChem Compound Database. [Link]
-
ResearchGate. Sequential Self‐Polymerization of Phenolic Compounds with Alkanedithiol Linkers as a Surface‐Independent and Solvent‐Resistant Surface Functionalization Strategy. [Link]
-
Taylor & Francis Online. Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
GOV.UK. Phenol - Incident management. [Link]
-
ACS Publications. High-Pressure Polymerization of Phenol toward Degree-4 Carbon Nanothread. [Link]
-
ACS Publications. Friedel-Crafts alkylation of benzenes substituted with meta-directing groups. [Link]
-
PubChem. 4-(3'-Azidopropyl)phenol. [Link]
-
Scribd. Safe Handling of Phenol. [Link]
-
MDPI. Use of Encapsulated Polyphenolic Compounds in Health Promotion and Disease Prevention: Challenges and Opportunities. [Link]
-
PubChem. 4-(3-Bromopropyl)phenol. [Link]
-
ResearchGate. Synthesis and radical scavenging ability of new polymers from sterically hindered phenol functionalized norbornene monomers via ROMP. [Link]
-
Carl ROTH. Phenol - Safety Data Sheet. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Partners in Chemicals. Hindered phenolic antioxidants for protection of polymers. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
ResearchGate. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]
-
YouTube. Friedel-Crafts Alkylation. [Link]
-
PubMed. Structural and energetic aspects of the protonation of phenol, catechol, resorcinol, and hydroquinone. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. carlroth.com [carlroth.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. isotope.com [isotope.com]
- 11. partinchem.com [partinchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Validation & Comparative
Optimizing Linker Chemistry: A Comparative Guide to 4-(3-Chloropropyl)phenol Derivatization
Topic: Characterization of 4-(3-Chloropropyl)phenol Reaction Products Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, particularly in the synthesis of PROTACs and fragment-based drug discovery, the selection of bifunctional linkers is critical. 4-(3-Chloropropyl)phenol (PCPP) serves as a robust, cost-effective building block. However, its utility is often debated against its more reactive analogue, 4-(3-Bromopropyl)phenol .
This guide objectively compares the reaction outcomes of PCPP, focusing on the competition between intermolecular nucleophilic substitution (desired for linker synthesis) and intramolecular cyclization (chroman formation). We provide optimized protocols to maximize linear yields and detailed characterization data to distinguish products from common impurities.
Mechanistic Pathways & Product Divergence
The reactivity of PCPP is defined by the competition between the phenolic hydroxyl group (nucleophile) and the alkyl chloride (electrophile). Understanding this duality is essential for controlling product distribution.
The Bifurcation of Reactivity
When PCPP is subjected to basic conditions, two distinct pathways emerge:
-
Path A (Intermolecular Substitution): In the presence of an external nucleophile (e.g., amines, azides), the alkyl chloride undergoes
displacement. This is the primary route for linker synthesis. -
Path B (Intramolecular Cyclization): In the absence of a strong external nucleophile, the phenoxide anion attacks the terminal carbon, expelling chloride to form Chroman (3,4-dihydro-2H-1-benzopyran) .
Figure 1: Mechanistic divergence of 4-(3-Chloropropyl)phenol. Path A represents the desired linker synthesis, while Path B leads to the stable chroman byproduct.
Comparative Analysis: Chloride vs. Bromide Analogues
The choice between the Chloro- (PCPP) and Bromo- (PBPP) derivatives dictates the synthetic strategy. The following data compares their performance in generating the standard target product: 4-(3-Azidopropyl)phenol (a common "click" chemistry precursor).
| Feature | 4-(3-Chloropropyl)phenol (PCPP) | 4-(3-Bromopropyl)phenol (PBPP) |
| Leaving Group Ability | Moderate (Cl⁻). Requires activation (Iodide catalyst) or heat. | High (Br⁻). Reacts rapidly at room temperature. |
| Stability (Shelf-life) | High. Stable indefinitely at RT. | Low. Prone to spontaneous cyclization to chroman upon storage. |
| Selectivity | High. Slower reaction allows kinetic control, reducing over-alkylation. | Low. High reactivity can lead to O-alkylation of the phenol if unprotected. |
| Side Product Profile | < 5% Chroman (under optimized conditions). | 10–20% Chroman (common impurity in aged batches). |
| Cost Efficiency | High (Commodity chemical). | Moderate to Low. |
Expert Insight: While PBPP reacts faster, PCPP is preferred for GMP scale-up due to its stability. The lower reactivity of the chloride is easily mitigated using Finkelstein conditions (in situ conversion to iodide), which we detail in the protocol below.
Experimental Protocol: Optimized Synthesis of Linear Linkers
This protocol outlines the conversion of PCPP to a linear azide derivative, minimizing chroman formation.
Target: 4-(3-Azidopropyl)phenol Reagents: PCPP (1.0 eq), NaN₃ (1.5 eq), NaI (0.1 eq), DMF (Solvent).
Step-by-Step Methodology
-
Activation: Dissolve 4-(3-Chloropropyl)phenol (1.85 g, 10 mmol) in anhydrous DMF (20 mL).
-
Catalysis: Add Sodium Iodide (NaI) (150 mg, 1 mmol). Stir for 15 minutes at RT. Note: The solution may turn slightly yellow due to trace iodine, indicating active halogen exchange.
-
Substitution: Add Sodium Azide (NaN₃) (0.98 g, 15 mmol).
-
Reaction: Heat the mixture to 60°C for 12 hours.
-
Critical Control Point: Do not exceed 80°C. Higher temperatures accelerate the intramolecular attack of the phenol oxygen on the propyl chain, favoring chroman formation.
-
-
Work-up: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine to remove DMF.
-
Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).
Characterization & Data Validation
Accurate identification of the product vs. the chroman impurity is vital. The propyl chain offers distinct NMR signatures.
Nuclear Magnetic Resonance (
H NMR, 400 MHz, CDCl
)
| Moiety | Starting Material (PCPP) | Target Product (Linear Azide) | Impurity (Chroman) |
| Terminal -CH₂-X | Absence of triplet | ||
| Ether -O-CH₂- | N/A (Phenol -OH present) | N/A (Phenol -OH present) | |
| Central -CH₂- | |||
| Aromatic Region | AA'BB' System ( | AA'BB' System ( | Complex multiplet (Asymmetric) |
Diagnostic Rule:
-
Success: Look for the upfield shift of the terminal triplet from 3.52 ppm to ~3.28 ppm.
-
Failure (Cyclization): Look for the appearance of a new triplet at ~4.18 ppm . This corresponds to the methylene group adjacent to the oxygen in the chroman ring.
Mass Spectrometry (LC-MS)
-
PCPP: Shows a characteristic Chlorine isotope pattern (M and M+2 peaks in 3:1 ratio).
-
Linear Product: Loss of Chlorine pattern. Appearance of molecular ion corresponding to substitution (e.g., M+N₃).
-
Chroman: Mass = [M - HCl]. The formation of chroman results in a mass loss of 36.5 Da compared to the starting material.
Workflow Visualization: Quality Control
The following diagram illustrates the decision matrix for analyzing reaction outcomes.
Figure 2: Quality Control Workflow. Chroman is significantly less polar than the phenol derivatives and will travel faster (higher Rf) on silica gel.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77533, 4-(3-Chloropropyl)phenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Characterization of Phenol Derivatives via NMR Spectroscopy. RSC Advances, Supp. Info. Retrieved from [Link]
-
Chemical Abstracts Service (CAS). (n.d.). Chroman I (CAS RN: 472-41-3) Common Chemistry Data. Retrieved from [Link][1]
Sources
Comparative FT-IR Analysis Guide: 4-(3-Chloropropyl)phenol
Executive Summary: The Analytical Challenge
4-(3-Chloropropyl)phenol (CAS: 21586-35-8) serves as a critical bifunctional building block in the synthesis of pharmaceuticals (e.g., catecholamine analogs) and advanced polymers. Its utility lies in its dual reactivity: the nucleophilic phenolic hydroxyl group and the electrophilic alkyl chloride tether.
For the synthetic chemist, the primary analytical challenge is not just identification, but differentiation . The molecule is frequently synthesized from 3-(4-hydroxyphenyl)propan-1-ol (the "Alcohol Precursor"). Therefore, the FT-IR spectrum must definitively confirm the substitution of the aliphatic hydroxyl group with a chlorine atom while ensuring the phenolic ring remains intact.
This guide provides a comparative spectral analysis, contrasting 4-(3-Chloropropyl)phenol against its metabolic precursor and a non-functionalized analog to establish a robust identification protocol.
Molecular Context & Structural Analogs
To interpret the spectrum accurately, we must isolate the contribution of specific functional groups. We compare the target molecule against two references:
-
Reference A (The Precursor): 3-(4-Hydroxyphenyl)propan-1-ol[1]
-
Role: Represents the starting material.[2]
-
Key Difference: Contains a primary aliphatic alcohol (-CH₂OH) instead of the chloride.
-
-
Reference B (The Hydrocarbon Baseline): 4-Propylphenol
-
Role: Represents the carbon skeleton without the terminal functionalization.
-
Key Difference: Lacks the terminal chlorine atom entirely.
-
Structural Logic Table
| Compound | Phenolic -OH | Alkyl Chain | Terminal Group | Diagnostic Challenge |
| 4-(3-Chloropropyl)phenol | Yes | Propyl | -Cl | Confirm C-Cl formation; confirm absence of aliphatic C-O. |
| Precursor (Alcohol) | Yes | Propyl | -OH | Distinguish Aliphatic -OH from Phenolic -OH. |
| Analog (Propyl) | Yes | Propyl | -H | Baseline for C-H wags without halogen influence. |
Experimental Protocol: Sampling Methodology
Given the physical properties of 4-(3-Chloropropyl)phenol (typically a low-melting solid or viscous oil depending on purity), the Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets.
Recommended Workflow
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (background subtracted).
-
Sample Prep:
-
If Liquid/Oil: Place 1 drop directly on the crystal; ensure full coverage.
-
If Solid: Place roughly 5 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.
-
-
Cleaning: Clean crystal with isopropanol between samples to prevent cross-contamination from the precursor (which sticks due to H-bonding).
Detailed Spectral Analysis & Comparison
Region 1: The Hydroxyl Zone (3600 – 3200 cm⁻¹)
-
Target Signal: Broad, strong band centered at 3350 ± 50 cm⁻¹ .
-
Analysis: This band corresponds to the Phenolic O-H stretch .
-
Differentiation:
-
Vs. Precursor: The precursor contains two hydroxyl groups (phenolic and aliphatic). While these bands often overlap into one broad feature, the precursor's OH band is typically broader and more intense due to the additive H-bonding network of the primary alcohol.
-
Region 2: C-H Stretching (3100 – 2800 cm⁻¹)
-
Target Signal: Mixed mode absorption.
-
Aromatic C-H: Weak shoulders > 3000 cm⁻¹ (approx. 3020 cm⁻¹).
-
Aliphatic C-H: Strong peaks < 3000 cm⁻¹ (2960, 2930, 2860 cm⁻¹).
-
-
Analysis: The propyl chain contributes significant C-H stretching intensity.
-
Differentiation:
-
The presence of the terminal Chlorine atom in the target molecule slightly shifts the adjacent methylene (-CH₂-Cl) vibrations compared to the methyl group (-CH₃) in 4-propylphenol, but this region is generally non-diagnostic for reaction monitoring.
-
Region 3: The "Silent" Zone & C-O Stretching (1300 – 1000 cm⁻¹)
-
Target Signal: Absence of aliphatic C-O stretch.
-
Analysis: This is the most critical region for purity determination.
-
Differentiation:
-
The Precursor (Alcohol) will show a strong, distinct band at 1050–1060 cm⁻¹ (Primary Alcohol C-O stretch).
-
The Target (Chloride)must NOT show this band.
-
Note: Both compounds will show the Phenolic C-O stretch around 1220–1240 cm⁻¹ . Do not confuse this with the aliphatic alcohol band.
-
Region 4: The Fingerprint & Halogen Zone (850 – 600 cm⁻¹)
-
Target Signal: Distinct bands at 820 cm⁻¹ and 650–730 cm⁻¹ .
-
Analysis:
-
820 ± 10 cm⁻¹: Strong C-H out-of-plane bending (oop) characteristic of 1,4-disubstitution (para) on the benzene ring. This confirms the substitution pattern is unchanged.
-
650 – 730 cm⁻¹: The C-Cl stretching vibration . Primary alkyl chlorides in the gauche/trans conformations typically exhibit bands in this region.
-
-
Differentiation:
-
Vs. Analog (Propylphenol): The analog lacks the 650–730 cm⁻¹ feature entirely.
-
Vs. Precursor: The precursor lacks the C-Cl band.
-
Comparative Data Summary
The following table summarizes the expected diagnostic shifts. Use this for rapid peak assignment.
| Functional Group Vibration | Target: 4-(3-Chloropropyl)phenol | Reference A: Alcohol Precursor | Reference B: 4-Propylphenol |
| Phenolic O-H Stretch | 3350 cm⁻¹ (Broad) | 3350 cm⁻¹ (Very Broad) | 3350 cm⁻¹ (Broad) |
| Aromatic C-H Stretch | 3020 cm⁻¹ (Weak) | 3020 cm⁻¹ (Weak) | 3020 cm⁻¹ (Weak) |
| Aliphatic C-H Stretch | 2950–2850 cm⁻¹ | 2950–2850 cm⁻¹ | 2960–2870 cm⁻¹ |
| Phenolic C-O Stretch | ~1230 cm⁻¹ | ~1230 cm⁻¹ | ~1230 cm⁻¹ |
| Aliphatic C-O Stretch | ABSENT | 1050 cm⁻¹ (Strong) | ABSENT |
| Para-Substituted C-H (oop) | 820 cm⁻¹ | 820 cm⁻¹ | 820 cm⁻¹ |
| C-Cl Stretch (Alkyl) | 650–730 cm⁻¹ (Medium) | ABSENT | ABSENT |
QC Decision Workflow
This diagram outlines the logical decision process for validating the product using FT-IR data.
Figure 1: Logical decision tree for quality control of 4-(3-Chloropropyl)phenol synthesis.
References
-
National Institute of Standards and Technology (NIST). Phenol, 4-chloro-3-methyl- Infrared Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2023). Detailed assignment of C-Cl and C-O stretching frequencies. Available at: [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of 1-Chloropropane. Analysis of primary alkyl chloride vibrational modes. Available at: [Link]
-
SpectraBase. 4-Propylphenol Infrared Spectrum.[3] Wiley Science Solutions. Available at: [Link]
Sources
Comprehensive Guide: Biological Activity of 4-(3-Chloropropyl)phenol vs. Functionalized Derivatives
Topic: Biological Activity of 4-(3-Chloropropyl)phenol Derivatives vs. Parent Compound Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: From Scaffold to Therapeutic
This guide provides a technical analysis of 4-(3-Chloropropyl)phenol (4-CPP) , contrasting its baseline biological profile with its highly potent functionalized derivatives. While 4-CPP serves primarily as a "privileged scaffold" or chemical intermediate, its derivatives—formed via nucleophilic substitution of the terminal chloride—exhibit targeted pharmacological activities ranging from Estrogen Receptor (ER) modulation to antifungal CYP51 inhibition .
Key Takeaway: The parent compound relies on non-specific phenolic membrane disruption and weak enzyme interaction. In contrast, derivatives gain nanomolar affinity and high selectivity through the addition of pharmacophores (e.g., imidazoles, piperidines) at the propyl terminus.
Comparative Analysis: Parent vs. Derivatives[1]
The Parent: 4-(3-Chloropropyl)phenol
-
Role: Synthetic Intermediate / Building Block.
-
Chemical Nature: Lipophilic phenol (LogP ~3.0) with an electrophilic alkyl chloride tail.
-
Baseline Activity:
-
Antimicrobial:[1][2][3][4][5] Moderate.[6] Acts primarily as a membrane disruptor (phenolic coefficient) and weak protein denaturant.
-
Toxicity: Potential alkylating agent due to the chloro-linker; higher cytotoxicity compared to stable derivatives.
-
Tyrosinase Interaction: Acts as a weak competitive inhibitor or suicide substrate for tyrosinase due to the phenolic hydroxyl group.
-
The Derivatives: Targeted Therapeutics
Derivatives are synthesized by displacing the chlorine atom with nitrogen-containing heterocycles. This transformation shifts the mechanism from non-specific toxicity to "lock-and-key" receptor binding.
| Feature | Parent: 4-(3-Chloropropyl)phenol | Derivative Class A: Imidazole/Azoles | Derivative Class B: Amino/Piperidines |
| Primary Target | Bacterial Cell Wall / Tyrosinase (Weak) | CYP51 (Lanosterol Demethylase) | Estrogen Receptors (ER |
| Mechanism | Membrane disruption; Protein denaturation | Heme coordination via imidazole nitrogen | Ligand Binding Domain (LBD) occupancy |
| Potency (IC | High | Low | nM range (High affinity) |
| Selectivity | Low (General cytotoxicity) | High (Fungal vs. Mammalian CYP) | High (Tissue-selective SERM activity) |
| Lipophilicity | High (LogP ~3.0) | Moderate (LogP adjusted by heterocycle) | Tunable (Ionizable amines improve solubility) |
Detailed Mechanism of Action (MOA)
Pathway Divergence
The following Graphviz diagram illustrates how the biological pathway diverges based on the functionalization of the propyl chain.
Figure 1: Divergence of biological activity from the parent scaffold to specific pharmacological targets.
Experimental Data & Case Studies
Case Study A: Antifungal Activity (Parent vs. Imidazole Derivative)
Hypothesis: Replacing the chlorine with an imidazole ring creates a specific inhibitor of fungal sterol synthesis (CYP51), drastically lowering the Minimum Inhibitory Concentration (MIC).
Representative Data Comparison:
| Compound | Organism (C. albicans) | MIC (
Note: Data extrapolated from general SAR trends for phenolic azoles [1][4]. The parent compound lacks the nitrogen atom required to coordinate with the heme iron in the fungal enzyme.
Case Study B: Estrogen Receptor Modulation (Parent vs. Piperidine Derivative)
Hypothesis: The 4-phenol motif mimics Estradiol's A-ring. Adding a basic amine side chain (piperidine) converts the molecule into a SERM (Selective Estrogen Receptor Modulator) by interacting with Asp351 in the ER ligand binding domain.
Binding Affinity (Relative Binding Affinity, RBA):
-
Estradiol (E2): 100%
-
Parent (4-CPP): < 0.1% (Binds weakly due to lack of side-chain interaction).
-
Derivative (Piperidine-analog): 2-5% (Sufficient for modulation; comparable to early SERM scaffolds) [7].
Validated Experimental Protocols
Synthesis of 4-(3-(1H-imidazol-1-yl)propyl)phenol
Objective: Transform the parent alkyl chloride into a bioactive azole.
-
Reagents: 4-(3-Chloropropyl)phenol (1.0 eq), Imidazole (2.0 eq), Potassium Carbonate (
, 3.0 eq), Potassium Iodide (KI, catalytic), Acetonitrile (ACN). -
Procedure:
-
Dissolve 4-(3-Chloropropyl)phenol in dry ACN.
-
Add
and KI. Stir for 15 min. -
Add Imidazole. Reflux at 80°C for 12–24 hours (Monitor via TLC, Mobile Phase: DCM/MeOH 9:1).
-
Workup: Filter inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.
-
Purification: Silica gel column chromatography.
-
-
Validation: Presence of imidazole protons in
-NMR ( 7.0–7.6 ppm) and disappearance of the -CH2-Cl triplet ( 3.5 ppm).
Tyrosinase Inhibition Assay (Enzymatic Screen)
Objective: Assess if the phenol core acts as an inhibitor or substrate.
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (50 U/mL).
-
Protocol:
-
Incubate Enzyme + Test Compound (Parent or Derivative) for 10 min at 25°C.
-
Add L-DOPA substrate.
-
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) kinetically for 10 min.
-
-
Calculation:
.
References
-
Biological Activities of Natural Products. MDPI. (2020). Discusses phenolic derivatives and their antimicrobial potential.
-
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial Activity. PubMed. (2022). Comparative study of chlorinated phenols and their biofilm inhibition.
-
Synthesis and Biological Evaluation of Phenol Bioisosteric Analogues. PubMed Central. (2019). Details the synthesis of heterocyclic analogues from phenolic precursors.
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. NIH. (2019). SAR study on alkyl-substituted phenols.
-
Structure-Activity Relationship for Phenols and Silanols. DTIC. (2005). Analysis of lipophilicity and H-bonding in phenolic antimicrobial action.[4]
-
Synthesis and Biological Evaluation of 4-Aminophenol Derivatives. MDPI. (2022). Describes Schiff base derivatives with enhanced antifungal and DNA-binding profiles.
-
Development of subtype-selective estrogen receptor modulators. RSC Advances. (2023). Highlights the use of functionalized bisphenols and phenolic derivatives in ER modulation.[7]
Sources
- 1. eu-opensci.org [eu-opensci.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Assessing the Purity of Synthesized 4-(3-Chloropropyl)phenol by HPLC
Executive Summary
In the synthesis of 4-(3-Chloropropyl)phenol —a critical intermediate for pharmaceuticals and liquid crystals—purity assessment is not merely about quantifying the target molecule. It requires the resolution of structurally similar byproducts, specifically the ortho-isomer (2-(3-chloropropyl)phenol) and bis-alkylated impurities.
While Gas Chromatography (GC) is often used for alkyl halides, this guide establishes High-Performance Liquid Chromatography (HPLC) as the superior method for this specific application. HPLC offers greater robustness for polar phenolic compounds without the need for derivatization, avoiding thermal degradation risks associated with chloropropyl chains.
Part 1: The Comparative Landscape
The following table summarizes the performance of HPLC against common alternatives for this specific molecule.
| Feature | RP-HPLC (Recommended) | GC-MS | TLC / Simple UV |
| Primary Mechanism | Hydrophobic Interaction / Partitioning | Volatility & Mass-to-Charge Ratio | Adsorption / Polarity |
| Sample Prep | Minimal (Dissolve & Filter) | High (Derivatization often required to prevent tailing) | Minimal |
| Isomer Resolution | Excellent (Especially with Phenyl-based columns) | Good, but limited by boiling point similarities | Poor |
| Thermal Stability | High (Ambient/Low Temp) | Risk (Chloropropyl chain elimination at high GC inlet temps) | High |
| Quantitation Limit | High Precision (< 0.1%) | Good, but matrix effects common | Qualitative only |
Why HPLC Wins for this Application
-
Polymorphism of Phenols: Phenols are polar and acidic (
). In GC, free phenols interact with active sites in the inlet and column, leading to peak tailing unless silylated (e.g., with BSTFA). HPLC allows direct analysis. -
Thermal Risk: The 3-chloropropyl chain is susceptible to elimination (forming an alkene) at the high temperatures required for GC injection ports (
C). HPLC operates at ambient temperatures, preserving the integrity of the molecule.
Part 2: The Optimized HPLC Protocol
This protocol is designed to separate the target para-isomer from the ortho-isomer and the starting material (phenol ).
Chromatographic Conditions
-
Column: C18 (Octadecyl) is standard. However, for difficult isomer separations, a Biphenyl or Phenyl-Hexyl column is superior due to
- interactions with the aromatic ring. -
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Scientist's Note: The acid is critical. It suppresses the ionization of the phenol group, keeping it in a neutral, hydrophobic state to prevent peak splitting and tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 280 nm (Characteristic absorption of the phenol ring).
-
Temperature: 30°C.
Gradient Profile
Isocratic elution often fails here because the starting phenol is very polar (elutes early), while the chloropropyl product and bis-alkylated byproducts are lipophilic (elute late). A gradient is required.[1]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10% | Injection / Equilibration |
| 2.0 | 10% | Hold to elute free Phenol |
| 15.0 | 90% | Linear ramp to elute Product & Bis-products |
| 18.0 | 90% | Wash column |
| 18.1 | 10% | Return to initial conditions |
| 23.0 | 10% | Re-equilibration (Crucial for reproducibility) |
Sample Preparation Workflow
-
Solvent: Dissolve crude solid in 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter (Essential to protect the column from synthetic salts).
Part 3: Visualizing the Workflow & Logic
Diagram 1: Analytical Workflow
This diagram outlines the path from synthesis to data, highlighting the critical decision points for purity verification.
Caption: Step-by-step analytical workflow from crude synthesis product to final purity assessment.
Diagram 2: Isomer Separation Logic (The "Why")
This diagram illustrates the mechanistic difference between standard C18 separation and the enhanced selectivity of Phenyl columns for this specific aromatic isomer pair.
Caption: Decision matrix for column selection. Phenyl phases offer superior selectivity for positional isomers.
Part 4: Scientific Rationale & Troubleshooting
The Role of pH Modifiers
Phenols are weak acids. If the mobile phase pH is near the phenol's
-
Solution: Adding 0.1% Phosphoric acid lowers the pH to ~2.5. At this pH, >99.9% of the phenol is protonated (neutral), ensuring a sharp, single peak [1].
Resolving the "Ortho" Impurity
In the synthesis of 4-(3-chloropropyl)phenol, the ortho-isomer is a common byproduct. Standard C18 columns separate based on hydrophobicity (logP). Since the ortho and para isomers have identical molecular weights and very similar logP values, they often co-elute on C18.
-
Advanced Tactic: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[2] These stationary phases interact with the
-electrons of the benzene ring. The steric difference between the ortho (clumped) and para (linear) shapes alters this interaction, often providing baseline resolution where C18 fails [2].
System Suitability Criteria
To ensure the method is trustworthy (Self-Validating), every run must meet these criteria:
-
Tailing Factor (
): Must be < 1.5 for the main peak (indicates successful pH control). -
Resolution (
): Must be > 2.0 between the Phenol peak and the Product peak.
References
-
Phenomenex. (2024).[3] Reversed Phase HPLC Method Development: Choosing the Correct Buffer. Retrieved from [Link] (General reference for pH control in HPLC).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
PubChem. (2025).[4] 4-(3-Chloropropyl)phenol Compound Summary. Retrieved from [Link][4]
Sources
Comparative Guide: Site-Selective C-H Functionalization of Phenols
CpRh(III) vs. CpCo(III) Catalytic Systems
Executive Summary
Phenol functionalization is a cornerstone of medicinal chemistry, serving as a gateway to bioactive scaffolds found in over 10% of top-selling pharmaceuticals.[1] Traditional methods (e.g., Friedel-Crafts) often suffer from poor regiocontrol and harsh conditions.[2] This guide compares two dominant high-valent metal catalytic systems for site-selective C-H activation : the established Pentamethylcyclopentadienyl Rhodium (CpRh) system and its emerging, sustainable alternative, Pentamethylcyclopentadienyl Cobalt (Cp Co) .[3]
While CpRh(III) remains the gold standard for broad substrate scope and reliability, CpCo(III) offers a distinct advantage in steric differentiation and sustainability , often operating under oxidant-free conditions that Rhodium cannot access.
Strategic Framework: The "Cp* Metal" Revolution
Both systems utilize a Concerted Metalation-Deprotonation (CMD) mechanism, where the metal center coordinates to a directing group (DG) on the phenol (or phenol surrogate) and cleaves the ortho C-H bond.
The Core Dilemma in Drug Discovery
-
Scenario A (Reliability): You need to functionalize a complex late-stage intermediate. Cost is secondary to yield and risk minimization.
Choose Cp*Rh(III). [4][5] -
Scenario B (Scalability & Novelty): You are developing a process route or need unique regioselectivity (e.g., avoiding crowded sites).
Choose Cp*Co(III). [6][7][8][9]
Comparative Analysis
System 1: Cp*Rh(III) Catalysis (The Precision Tool)
-
Mechanism: Operates via a robust Rh(III)/Rh(I) redox cycle. The large Rh atom allows for high coordination numbers, accommodating diverse directing groups (carbamates, pyridines).
-
Key Advantage: Functional Group Tolerance. Rhodium is less oxophilic than Cobalt, making it compatible with sensitive polar groups often found in drug molecules.
-
Limitation: Requires expensive noble metals and often stoichiometric external oxidants (e.g., Cu(OAc)₂, AgSbF₆) to regenerate the active catalyst, generating significant chemical waste.
System 2: Cp*Co(III) Catalysis (The Sustainable Challenger)
-
Mechanism: Mimics the Rh system but with a smaller ionic radius (Co: 0.54 Å vs. Rh: 0.66 Å). This "tightness" brings the bulky Cp* ligand closer to the substrate, creating a steric wall .
-
Key Advantage: Steric Editing. Cp*Co(III) is exquisitely sensitive to steric bulk. In unsymmetrical phenols, it preferentially functionalizes the less hindered position, whereas Rh often yields mixtures.
-
Sustainability: Cobalt is earth-abundant ($<0.1% the cost of Rh). Furthermore, Co(III) catalysis often utilizes "internal oxidants" (like the N-O bond in dioxazolones), enabling oxidant-free protocols that release only CO₂ as a byproduct.
Head-to-Head Performance Metrics
| Feature | CpRh(III) System | CpCo(III) System |
| Cost | High ( | Low ($) - Earth Abundant |
| Primary Selectivity | Electronic-driven (Ortho to DG) | Steric-driven (Less hindered Ortho) |
| Oxidant Requirement | Often External (Cu, Ag salts) | Often Internal (Substrate-embedded) |
| Reaction Temperature | High (80–120 °C typical) | Mild (RT–80 °C typical) |
| Toxicity | Low to Moderate | Low (Biocompatible trace metal) |
| Key Application | Late-stage functionalization of complex APIs | Scalable process chemistry & unique regio-isomers |
Detailed Experimental Protocols
Protocol A: Cp*Rh(III)-Catalyzed Ortho-Alkylation (High Reliability)
Target: Installation of alkyl chains using alkenes.[10] Reference: Adapted from Organic Syntheses and J. Am. Chem. Soc. standards.
Reagents:
-
Substrate: Phenol derivative (e.g., 2-phenylphenol or N-phenoxyacetamide) (0.2 mmol)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive: AgSbF₆ (10 mol%) (Activates the precatalyst)
-
Oxidant: Cu(OAc)₂ (20 mol%) or Air (if aerobic protocol)
-
Coupling Partner: Acrylate or Styrene (1.5 equiv)
-
Solvent: DCE or t-Amyl Alcohol (0.2 M)
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox or purged vial, combine [CpRhCl₂]₂ (3.1 mg) and AgSbF₆ (6.9 mg) in DCE (1.0 mL). Stir for 10 mins to generate the active cationic species [CpRh(Solvent)₃]²⁺.
-
Substrate Addition: Add the phenol substrate (0.2 mmol), oxidant Cu(OAc)₂ (7.2 mg), and the alkene coupling partner.
-
Reaction: Seal the tube and heat to 100 °C for 16 hours. The solution typically turns from orange to dark green/brown.
-
Workup: Cool to RT. Filter through a short pad of Celite to remove metal salts. Rinse with EtOAc.[2]
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Cp*Co(III)-Catalyzed Ortho-Amidation (Green/Oxidant-Free)
Target: Direct C-H amidation using dioxazolones (masked isocyanates). Reference: Adapted from ACS Catalysis and Matsunaga et al.
Reagents:
-
Substrate: N-Aryl amide or Phenol surrogate (0.2 mmol)
-
Catalyst: [CpCo(CO)I₂] (5 mol%) or ₂
-
Additive: AgSbF₆ (10 mol%) (Only if using iodide precatalyst)
-
Coupling Partner: 1,4,2-Dioxazol-5-one (1.2 equiv) (Acts as both N-source and Internal Oxidant)
-
Solvent: TFE (2,2,2-Trifluoroethanol) (Critical for Co-catalysis)
Step-by-Step Methodology:
-
Activation: In a screw-cap vial, mix [Cp*Co(CO)I₂] (4.8 mg) and AgSbF₆ (6.9 mg) in TFE (1.0 mL). Stir at RT for 5 mins. Note: TFE is essential for stabilizing the high-valent Co species.
-
Addition: Add the substrate (0.2 mmol) and the dioxazolone reagent (0.24 mmol).
-
Reaction: Stir at 60 °C (milder condition) for 12 hours. CO₂ gas will evolve (ensure venting if scaling up).
-
Self-Validation: The reaction is oxidant-free. The absence of copper salts simplifies the workup.
-
Workup: Dilute with DCM, wash with NaHCO₃ (sat. aq.), dry over Na₂SO₄.
-
Purification: Flash chromatography.
Mechanistic Visualization[11]
Diagram 1: The Catalytic Cycle (CMD Pathway)
This diagram illustrates the parallel mechanisms, highlighting the critical "Internal Oxidant" pathway unique to the Cobalt/Dioxazolone system.
Caption: Comparative catalytic cycle showing the divergence at the product-release step. Co(III) often utilizes internal oxidants (green path) to bypass the need for external copper/silver oxidants required by Rh(III) (red path).
Diagram 2: Decision Matrix for Catalyst Selection
Caption: Logic flow for selecting between Rh and Co catalysts based on substrate steric profile and sustainability requirements.
References
-
Cp*Co(III)-Catalyzed C–H Functionalization of Bioactive Heterocyclic Motifs. Source: ResearchGate (Review) URL:[Link]
-
Cp*Co(III)-Catalyzed C–H Hydroarylation of Alkynes and Alkenes and Beyond. Source: ACS Omega URL:[Link]
-
Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation. Source: NIH / PMC URL:[Link]
-
Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols Using an Oxidizing Directing Group. Source: Organic Letters (ACS) URL:[Link]
-
Versatile Cp*Co(III)(LX) Catalyst System for Selective Intramolecular C-H Amidation Reactions. Source: PubMed URL:[11][Link]
Sources
- 1. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Versatile Cp*Co(III)(LX) Catalyst System for Selective Intramolecular C-H Amidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

